Brivudine

Catalog No.
S548870
CAS No.
69304-47-8
M.F
C11H13BrN2O5
M. Wt
333.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brivudine

CAS Number

69304-47-8

Product Name

Brivudine

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H13BrN2O5

Molecular Weight

333.13 g/mol

InChI

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1

InChI Key

ODZBBRURCPAEIQ-PIXDULNESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(E)-5-(2-bromovinyl)-2'-deoxyuridine, (Z)-5-(2-bromovinyl)-2'-deoxyuridine, 5-(2-bromoethenyl)-2'-deoxyuridine, 5-(2-bromovinyl)-2'-deoxyuridine, 5-BVDU, brivudin, brivudine, E-5-(2-bromovinyl)-dUrd, Z-5-(2-bromovinyl)-dUrd, Zostex

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O

The exact mass of the compound Brivudine is 332.00078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyuridine - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Brivudine mechanism of action antiviral

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Brivudine's antiviral activity is based on its action as a nucleoside analogue [1] [2]. The specific, sequential mechanism is outlined below.

G This compound This compound BVDU_MP BVDU_MP This compound->BVDU_MP 1. Viral Thymidine Kinase (TK) BVDU_DP BVDU_DP BVDU_MP->BVDU_DP 2. Cellular Kinases BVDU_TP BVDU_TP BVDU_DP->BVDU_TP 3. Cellular Kinases ViralDNAPoly ViralDNAPoly BVDU_TP->ViralDNAPoly 4. Competes with dTTP ChainTerm ChainTerm ViralDNAPoly->ChainTerm 5. Incorporation into viral DNA

  • Step 1: Selective Initial Phosphorylation: this compound enters the infected cell and is selectively monophosphorylated by the viral thymidine kinase (TK). This viral enzyme has a high affinity for this compound, ensuring the drug is activated primarily in virus-infected cells, which contributes to its selective toxicity [1] [3] [4].
  • Steps 2 & 3: Cellular Phosphorylation: Cellular kinases then convert the monophosphate (BVDU-MP) to the active form, This compound triphosphate (BVDU-TP) [1].
  • Step 4: Inhibition of DNA Polymerase: BVDU-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase [1] [5].
  • Step 5: DNA Chain Termination: The viral DNA polymerase mistakenly incorporates BVDU-TP into the growing viral DNA chain. Because this compound lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, the incorporation immediately terminates further DNA chain elongation, halting viral replication [1] [2].

Quantitative Antiviral Potency and Pharmacokinetics

This compound exhibits particularly high potency against VZV. The tables below summarize its in vitro activity and pharmacokinetic properties.

Table 1: In Vitro Antiviral Potency of this compound (IC₅₀ Values)

Virus Target This compound IC₅₀ Comparative Drug (e.g., Acyclovir) IC₅₀ Potency Fold-Increase (this compound) Notes
Varicella-Zoster Virus (VZV) ~0.0033 µM [5] Higher than this compound [5] 28 to >1100-fold [6] [5] High affinity for VZV TK [5]
Herpes Simplex Virus 1 (HSV-1) Active [5] [3] - - Not active against HSV-2 [5] [3]

Table 2: Key Pharmacokinetic Parameters of Oral this compound (125 mg once daily)

Parameter Value Significance / Note
Bioavailability 30% [3] Due to significant first-pass metabolism [5] [3].
Protein Binding >95% [5] [3] Highly bound to plasma proteins.
Plasma Half-Life ~16 hours [5] [3] Allows for once-daily dosing.
Primary Metabolite Bromovinyluracil (BVU) [3] Inactive against viruses but critical for drug interactions [5] [3].
Elimination ~65% renal, ~20% fecal [3] Mainly as metabolites.

Experimental and Clinical Efficacy Data

Typical In Vitro Protocol for Assessing Antiviral Activity: A standard methodology involves treating virus-infected cell cultures (e.g., human fibroblast cells infected with a clinical VZV strain) with serial dilutions of this compound. The inhibitory concentration 50% (IC₅₀) is determined by measuring the reduction in viral cytopathic effect (CPE) or plaque formation compared to untreated controls [5].

Clinical Outcomes: A 2024 meta-analysis of 4,171 patients concluded that this compound was more effective than acyclovir and valaciclovir in treating herpes zoster, leading to a shorter recovery time and a lower incidence of post-herpetic neuralgia (PHN), while maintaining a comparable safety profile [7]. Earlier studies established that this compound at 125 mg once daily for 7 days is superior to acyclovir in halting new blister formation and shortening the duration of PHN [6] [5].

Critical Safety and Drug Interaction Profile

A major consideration in the clinical use of this compound is its potentially severe and fatal drug-drug interaction with fluoropyrimidine chemotherapeutic agents.

Mechanism of Interaction: The primary metabolite of this compound, bromovinyluracil (BVU), irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) [1] [5] [3]. DPD is the rate-limiting enzyme responsible for the catabolism of 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine, tegafur). Inhibition of DPD leads to a dramatic (up to 15-fold) increase in systemic exposure to 5-FU, resulting in severe and potentially lethal toxicity, including bone marrow suppression and gastrointestinal mucositis [5] [3].

Clinical Management:

  • Contraindication: this compound is absolutely contraindicated in patients receiving 5-FU or its prodrugs [3].
  • Washout Period: Due to the irreversible nature of the DPD inhibition, a safety window of at least 18 days is required after stopping this compound before 5-FU-based therapy can be safely initiated [5] [3].
  • Other Interactions: This interaction also applies to the antifungal drug flucytosine (5-FC), which is structurally related to 5-FU [5] [3].

Research and Development Prospects

Beyond its established antiviral use, research indicates that this compound has demonstrated significant anticancer properties in preclinical models. It has been shown to suppress the development of chemoresistance in multiple myeloma cells when combined with bortezomib, acting as a potent inhibitor of the Hsp27 chaperone function and thereby restoring apoptosis [5].

This compound represents a highly potent and specific therapeutic agent for VZV and HSV-1. Its well-defined mechanism as a chain-terminating nucleotide analogue, favorable once-daily pharmacokinetics, and strong clinical efficacy data make it a valuable subject of study. However, researchers and clinicians must remain vigilant about its critical interaction with fluoropyrimidines.

References

Brivudine metabolism bromovinyluracil BVU metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Brivudine Metabolites and Key Enzymes

Component Name / Type Primary Role in this compound Metabolism Key Properties / Consequences

| Parent Drug | this compound (BRV) | Synthetic nucleoside analog; prodrug [1] | - Antiviral activity against VZV and HSV-1 [2]

  • Rapidly absorbed; 30% bioavailability [2] | | Primary Metabolite | Bromovinyluracil (BVU) | Inactive metabolic product [2] | - Toxic metabolite [3]
  • Irreversibly inhibits dihydropyrimidine dehydrogenase (DPD) [2] [1] | | Active Metabolite | this compound 5'-triphosphate | Active antiviral form [2] [1] | - Formed by viral thymidine kinase [2]
  • Incorporated into viral DNA, causing chain termination [1] | | Host Enzyme | Thymidine Phosphorylase | Converts BRV to BVU in the liver [2] | - Part of first-pass metabolism [2] | | Microbial Enzyme | Bacterial Purine Nucleoside Phosphorylase (e.g., Bt4554 in B. thetaiotaomicron) | Converts BRV to BVU in the gut [4] | - Rate-limiting for intestinal metabolism [3] [4] |

Quantitative Host vs. Microbiome Contributions

Research using gnotobiotic mice and pharmacokinetic modeling has quantified the metabolic contributions of the host and gut microbiome [3] [4]. The table below shows the distribution of BRV and BVU in key body compartments, highlighting the microbiome's role.

Body Compartment Measured Variable Germ-Free (GF) or GNMUT Mice Conventional (CV) or GNWT Mice Interpretation & Model Output
Serum BVU exposure Lower 5x higher in CV mice [4] Microbiota significantly contributes to systemic BVU.
Intestine / Feces BRV levels Higher [4] Lower [4] More BRV is metabolized in the gut of CV/GNWT mice.
Liver BVU levels Lower [4] Higher [4] Microbiota-derived BVU is absorbed and reaches systemic tissues.
Overall Systemic Exposure (Model) Microbial contribution to serum BVU - ~70% [3] [4] The gut microbiome is the dominant source of circulating BVU.

Experimental Workflow for Quantifying Metabolism

The following diagram illustrates the key experimental methodology used to disentangle host and microbiome contributions to this compound metabolism:

G cluster_models In Vivo Mouse Models start Start: Oral this compound (BRV) Administration to Mouse Models in_vitro In Vitro Incubation BRV with Liver Fractions & Fecal Microbiota start->in_vitro comp1 Confirms both host and microbiome can produce BVU in_vitro->comp1 GF Germ-Free (GF) Mice comp1->GF CV Conventional (CV) Mice (Complex Microbiota) comp1->CV GNWT Gnotobiotic (GN) Mice Colonized with: - B. thetaiotaomicron WT - B. thetaiotaomicron Δbt4554 mutant comp1->GNWT sample Time-Series Sampling: Serum, Intestinal Tissues, Feces, Liver GF->sample CV->sample GNWT->sample measure Quantify BRV and BVU Concentrations sample->measure model Build Physiologically-Based Pharmacokinetic (PBPK) Model measure->model output Output: Quantitative Contribution of Host vs. Microbiome to BVU Exposure model->output

This integrated experimental and computational approach allows researchers to parse the specific contributions of host and microbial metabolism [4].

Critical Drug Interaction Mechanism

The metabolite BVU irreversibly inhibits the host enzyme dihydropyrimidine dehydrogenase (DPD) [2] [1]. DPD is essential for catabolizing fluoropyrimidine drugs like 5-fluorouracil (5-FU) and its prodrugs (capecitabine, tegafur) [2] [5]. Inhibition of DPD by BVU can lead to toxic accumulation of these chemotherapeutic agents, resulting in severe and potentially fatal adverse effects [2]. This dangerous interaction contraindicates the use of this compound in patients undergoing such cancer therapies [2].

References

Brivudine spectrum of activity VZV HSV-1

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Brivudine is a nucleoside analogue that requires activation within the virus-infected cell to exert its effect. The following diagram illustrates this sequential mechanism.

brivudine_mechanism This compound This compound BVDU_MP This compound Monophosphate (BVDU MP) This compound->BVDU_MP 1. Initial Phosphorylation (Viral Thymidine Kinase) BVDU_DP This compound Diphosphate (BVDU DP) BVDU_MP->BVDU_DP 2. Further Phosphorylation (Cellular Kinases) BVDU_TP This compound Triphosphate (BVDU TP) BVDU_DP->BVDU_TP 3. Final Phosphorylation (Cellular Kinases) DNA_Inhibition Viral DNA Replication Inhibited BVDU_TP->DNA_Inhibition 4. Dual Action on Viral DNA Polymerase Viral_DNA_Pol Viral DNA Polymerase Viral_DNA_Pol->DNA_Inhibition Competitive Inhibition

This compound's activation and mechanism involve these key steps [1] [2] [3]:

  • Selective Activation by Viral Thymidine Kinase (TK): The first and most crucial phosphorylation step is efficiently performed by the thymidine kinase encoded by VZV and HSV-1. This viral-specific activation is the primary reason for this compound's selective toxicity against infected cells and its low activity against HSV-2, whose TK phosphorylates this compound only to the monophosphate level [1].
  • Final Activation by Cellular Kinases: Cellular kinases subsequently convert this compound Monophosphate (BVDU MP) to the active form, this compound Triphosphate (BVDU TP) [2].
  • Dual Action to Inhibit Viral Replication: The active BVDU TP acts as both:
    • A competitive inhibitor of the viral DNA polymerase, binding to the enzyme and blocking its function [1] [3].
    • A chain terminator, where it is incorporated into the growing viral DNA chain. Because it lacks the necessary components for further elongation, its incorporation leads to premature termination of viral DNA synthesis [1] [3].

Experimental Protocols for Antiviral Evaluation

To generate the quantitative data on this compound's spectrum of activity, researchers typically employ standardized in vitro assays.

Protocol 1: Quantitative Real-Time PCR Assay for Antiviral Activity

This protocol is used to determine the concentration of a drug that inhibits viral replication by 50% (EC₅₀).

  • Cell Culture Preparation: Grow susceptible cell lines (e.g., human embryonic lung fibroblasts) in standard culture medium.
  • Virus Infection: Infect cell monolayers with a standardized titer of the virus (e.g., VZV, HSV-1, HSV-2).
  • Drug Treatment: Incubate infected cells with a range of concentrations of this compound and control compounds (e.g., acyclovir). Include untreated infected cells as a virus control and uninfected cells as a cell control.
  • Incubation: Allow the virus to replicate for a defined period (e.g., 48-72 hours) until clear cytopathic effect (CPE) is observed in the virus control wells.
  • Viral DNA Quantification: a. Extract total DNA from the cultured cells. b. Perform quantitative real-time PCR (qPCR) using primers and probes specific to a conserved viral gene. c. Use a standard curve to quantify the number of viral genome copies in each sample.
  • Data Analysis: Calculate the percentage of viral replication inhibition for each drug concentration compared to the virus control. The EC₅₀ value is determined using non-linear regression analysis [4].
Protocol 2: Resistance Selection and Genotypic Characterization

This methodology is used to understand how viruses become resistant to this compound and to identify the associated genetic mutations.

  • In Vitro Resistance Selection: a. Passage viruses in cell culture under increasing sub-therapeutic pressure of this compound. b. At each passage, harvest the virus and use it to infect fresh cells for the next round, gradually increasing the drug concentration.
  • Phenotypic Confirmation: Isbrate virus clones from the final passages. Confirm their reduced susceptibility to this compound by determining their EC₅₀ values using the qPCR assay described above and compare them to the wild-type virus.
  • Genotypic Analysis: a. Extract genomic DNA from the resistant virus clones. b. Use PCR to amplify the genes encoding the target enzymes: viral thymidine kinase (TK), protein kinase (PK), and DNA polymerase. c. Sequence the PCR products and align the sequences with those of the wild-type virus to identify amino acid substitutions.
  • Cross-Resistance Profiling: Evaluate the resistant mutants for their susceptibility to other antiviral drugs (e.g., acyclovir, ganciclovir) to identify cross-resistance patterns, which reveal shared mechanisms of action [4].

Key Resistance Mechanisms

Resistance to this compound arises from mutations in the viral genes that encode the enzymes critical for its activation and mechanism.

Viral Enzyme Role in this compound Activity Documented Resistance Mutations
Thymidine Kinase (TK) Primary enzyme for initial phosphorylation Mutations in TK prevent the first activation step, leading to high-level resistance [4].
DNA Polymerase Final target for inhibition and chain termination Mutations in DNA polymerase can reduce the enzyme's affinity for BVDU TP, preventing inhibition [4].

Critical Safety Consideration

A paramount finding from the research is a contraindication with 5-fluorouracil (5-FU) and related prodrugs like capecitabine and tegafur [5] [2]. The main metabolite of this compound, bromovinyluracil (BVU), irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is essential for catabolizing 5-FU. This inhibition can lead to toxic, potentially fatal, levels of 5-FU accumulating in the body. This compromised DPD function can persist for up to 18 days after a standard this compound therapy [2].

References

Brivudine molecular targets viral DNA polymerase

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Molecular Targeting

Brivudine (chemically (E)-5-(2-bromovinyl)-2'-deoxyuridine) is a nucleoside analogue that undergoes a specific activation process within virus-infected cells to ultimately inhibit viral replication [1] [2] [3].

  • Viral-Specific Activation: The first critical phosphorylation step is catalyzed exclusively by the virus-encoded thymidine kinase (TK) [2] [4]. This viral enzyme has a high affinity for this compound, which accounts for the drug's selective toxicity against VZV and HSV-1, while sparing host cellular enzymes [1]. Cellular kinases then further phosphorylate the compound to its active form, This compound triphosphate (BVdU-TP) [1].
  • Dual Action on Viral DNA Polymerase: The active triphosphate form exerts its antiviral effect through two primary mechanisms:
    • Chain Termination: BVdU-TP is recognized by the viral DNA polymerase as a substitute for the natural nucleotide, deoxythymidine triphosphate (dTTP). It is incorporated into the growing viral DNA chain. However, once incorporated, it terminates further elongation of the DNA strand, halting viral genome replication [1] [2] [3].
    • Competitive Inhibition: Even without incorporation, BVdU-TP acts as a competitive inhibitor of the viral DNA polymerase, effectively competing with dTTP for binding to the enzyme's active site and further disrupting DNA synthesis [2] [4].

The diagram below illustrates this activation pathway and dual mechanism of action.

G This compound This compound (Oral Admin) ViralTK Viral Thymidine Kinase (VZV/HSV-1 encoded) This compound->ViralTK 1. Selective Phosphorylation BrivudineMP This compound Monophosphate (BVdU-MP) ViralTK->BrivudineMP CellularKinases Cellular Kinases BrivudineMP->CellularKinases 2. Further Phosphorylation BrivudineTP This compound Triphosphate (BVdU-TP) - Active Form CellularKinases->BrivudineTP ViralPolymerase Viral DNA Polymerase BrivudineTP->ViralPolymerase Binds to CompetitiveInhibition Competitive Inhibition (of dTTP binding) BrivudineTP->CompetitiveInhibition 3a. Inhibits DNASynthesis Viral DNA Synthesis ViralPolymerase->DNASynthesis ChainTermination DNA Chain Termination DNASynthesis->ChainTermination 3b. Incorporated & Terminates

Quantitative Antiviral Activity & Pharmacokinetics

This compound exhibits exceptional potency, particularly against VZV.

Table 1: In Vitro Antiviral Potency of this compound

Virus Target In Vitro Activity (IC₅₀) Comparative Potency
Varicella-Zoster Virus (VZV) Highly potent [4] 28 to 1100-fold lower IC₅₀ than Acyclovir and Penciclovir [4].
Herpes Simplex Virus type 1 (HSV-1) Potent inhibitor [2] Active [4].
Herpes Simplex Virus type 2 (HSV-2) Not active [4] Lacks activity [2] [4].

Table 2: Key Pharmacokinetic and Dosing Parameters

Parameter Specification Notes
Administration Oral [3] 125 mg tablet, once daily for 7 days [4] [5].
Bioavailability ~30% [3] Due to significant first-pass metabolism [3].
Protein Binding >95% [4] [3] Highly protein-bound [4].
Plasma Half-Life ~16 hours [4] [3]
Intracellular Half-Life ~10 hours [4] Allows for sustained antiviral activity and once-daily dosing [1] [4].
Elimination Renal (65%, as metabolites) and faecal (20%) [3]

Critical Drug Interaction & Research Notes

A major consideration in the use of this compound is its serious interaction with certain chemotherapeutic agents.

  • Mechanism of Interaction: The primary metabolite of this compound, bromovinyluracil (BVU), irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) [1] [4] [3]. DPD is essential for catabolizing fluoropyrimidine drugs like 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine, tegafur) [4] [3].
  • Clinical Consequence: This inhibition leads to a dangerous accumulation of 5-FU, resulting in severe and potentially fatal toxicity, including bone marrow suppression and gastrointestinal damage [4] [3]. A washout period of at least 4 weeks is recommended between this compound use and 5-FU-based therapy [5].

Beyond its antiviral application, research indicates this compound has shown anti-cancer properties in preclinical studies. It can suppress the development of chemoresistance in multiple myeloma cells by inhibiting the chaperone function of Hsp27, thereby restoring apoptosis [4].

Experimental Protocol Considerations

For researchers aiming to study this compound's mechanism, key methodological considerations include:

  • Cellular & Enzymatic Assays: Use virus-infected cell cultures (e.g., VZV-infected human fibroblast lines) to assess the compound's effect on viral replication (e.g., plaque reduction assays) [2]. Purified viral thymidine kinase and DNA polymerase are essential for studying the specific phosphorylation and incorporation/termination steps [2].
  • Analytical Techniques: Radiolabeled this compound (e.g., ³H or ¹⁴C) can be used to track its incorporation into viral DNA and demonstrate chain termination via gel electrophoresis [2]. Enzyme kinetics assays (e.g., competitive binding studies) can quantify the inhibitory constant (Ki) of BVdU-TP against viral DNA polymerase [1] [2].

References

Original Synthesis and Key Chemical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the foundational information on Brivudine's initial development and its core chemical characteristics.

Aspect Details
First Synthesis 1976 [1]
Location University of Birmingham, UK [1]
Key Researcher Phil Barr (PhD student under Prof. Stanley Jones and Prof. R.T. Walker) [1]
Original Purpose Part of a project to develop radiosensitizing agents [1]
Molecular Formula C11H13BrN2O5 [2]
Molar Mass 333.138 g·mol⁻¹ [2]
CAS Registry Number 69304-47-8 [2] [3] [4]

Modern Synthesis Pathways

The original 1976 synthetic route is not detailed in the available literature. However, subsequent research has focused on developing more efficient industrial processes. The following workflow illustrates a general modern synthetic strategy derived from recent patents, which involves protecting group chemistry and a key bromovinyl addition [5] [6].

brivudine_synthesis General Modern this compound Synthesis Workflow Start Starting Material: Uridine or Thymidine P1 Step 1: Protection (Protect sugar hydroxy groups) Start->P1 P2 Step 2: Formylation (Introduce formyl group at C5) P1->P2 P3 Step 3: Bromovinylation (Core coupling reaction with brominating agent) P2->P3 P4 Step 4: Deprotection (Remove protecting groups to yield final API) P3->P4 End Final Product: This compound (API) P4->End

Based on patent analysis, here are some technical specifics of contemporary methods:

  • Key Steps: Modern processes emphasize protecting the sugar moiety's hydroxy groups to prevent side reactions, followed by a pivotal Vilsmeier-Haack formylation to introduce a formyl group at the 5-position of the uracil ring. A subsequent bromination or Wittig-type reaction is used to establish the critical (E)-2-bromovinyl side chain [5] [6].
  • Improvement Goals: Recent patents aim to avoid heavy metal catalysts (like palladium), use more environmentally friendly solvents, and increase the overall yield and purity of the final Active Pharmaceutical Ingredient (API) suitable for industrial production [6].

For Further Research

To obtain the specific synthetic details from 1976, you may need to consult primary literature that is not captured in this search. The following steps are recommended:

  • Search Original Publications: Look for early papers by the research group, such as:
    • Jones, A.S., et al. (1979). DE2915254; US4424211.
    • De Clercq, E., et al. (1979). Proc. Natl. Acad. Sci. USA, 76, 2947. [1]
  • Consult University Archives: The University of Birmingham may hold archives or theses (e.g., Phil Barr's PhD thesis) containing the exact experimental procedures.

References

Brivudine scientific nomenclature BVDU

Author: Smolecule Technical Support Team. Date: February 2026

Brivudine at a Glance

Aspect Detail
Systematic Name (IUPAC) 5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione [1]
CAS Registry Number 69304-47-8 [1] [2] [3]
Molecular Formula C11H13BrN2O5 [1] [2] [3]
Molecular Weight 333.14 g·mol⁻¹ [1] [2] [3]
Other Names BVDU; (E)-5-(2-Bromovinyl)-2'-deoxyuridine [1] [2] [3]
Trade Names Zostex, Mevir, Brivir [1] [3]
Physical Form White powder [1]
Melting Point 165–166 °C (decomposes) [1]

Pharmacology & Clinical Profile

This table outlines key pharmacological and clinical data essential for evaluating its therapeutic application.

Parameter Detail
Primary Indication Treatment of Herpes Zoster in adults [1] [4].
Mechanism of Action Nucleoside analogue. Phosphorylated by viral thymidine kinase to an active triphosphate form, which inhibits viral DNA polymerase and is incorporated into viral DNA, causing chain termination [1] [5] [4].
Dosage Regimen 125 mg, taken orally once daily for 7 days [1] [6] [4].
Bioavailability ~30% (due to significant first-pass metabolism) [1].
Protein Binding >95% [1].
Elimination Half-Life ~16 hours [1].
Key Metabolite Bromovinyluracil (BVU) [1].
Key Contraindication Lethal interaction with 5-fluorouracil (5-FU) and related pro-drugs (capecitabine, tegafur). Co-administration is absolutely contraindicated [1] [4].

Mechanism of Action Workflow

The following diagram illustrates the key steps in this compound's antiviral mechanism of action within a virus-infected cell.

brivudine_mechanism This compound This compound Viral Thymidine Kinase (TK) Viral Thymidine Kinase (TK) This compound->Viral Thymidine Kinase (TK) Step 1: Phosphorylation BVDU_Triphosphate BVDU_Triphosphate ViralDNAPolymerase ViralDNAPolymerase BVDU_Triphosphate->ViralDNAPolymerase Step 3: Competitive Inhibition & Incorporation DNAChainTermination DNAChainTermination ViralDNAPolymerase->DNAChainTermination Step 4: Premature Termination Viral Replication Inhibited Viral Replication Inhibited DNAChainTermination->Viral Replication Inhibited Cellular Kinases Cellular Kinases Viral Thymidine Kinase (TK)->Cellular Kinases Step 2: Further Phosphorylation Cellular Kinases->BVDU_Triphosphate Active Form

Efficacy, Safety & Research Insights

  • Clinical Efficacy: A 2024 meta-analysis of 4,171 patients found that this compound was more effective than acyclovir and valaciclovir in treating herpes zoster, resulting in a shorter recovery time and better prevention of postherpetic neuralgia (PHN), with no significant difference in adverse reactions [6]. Another study noted its particular value for patients with renal impairment, as it was successfully used in a kidney transplant recipient when acyclovir was unsuitable [7].

  • Adverse Effects & Critical Interaction: this compound is generally well-tolerated, with nausea being the most common side effect [1] [4]. The most serious risk is a potentially lethal interaction with fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU) and capecitabine [1] [4]. The metabolite bromovinyluracil (BVU) irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is essential for metabolizing these drugs. This can lead to toxic, potentially fatal buildup of chemotherapy agents [1] [4]. A safety gap of at least 18 days is required after stopping this compound before administering a fluoropyrimidine [1].

  • Investigational Uses: Beyond its antiviral use, research has explored this compound's potential in oncology. It acts as a potent inhibitor of heat shock protein Hsp27, a chaperone protein implicated in chemotherapy resistance. By blocking Hsp27's function, this compound can restore apoptosis in resistant cancer cells, such as in multiple myeloma, when combined with bortezomib [4].

Key Experimental Protocols

For researchers, understanding the foundational assays used to characterize this compound is crucial. Here are summaries of key methodologies inferred from the search results.

1. Antiviral Potency (IC₅₀) Assay

  • Objective: To determine the concentration of this compound required to inhibit viral replication by 50% in vitro [4].
  • Typical Workflow: Cell cultures (e.g., Vero cells) are infected with a standardized titer of Varicella-Zoster Virus (VZV). This compound is serially diluted and added to the culture. After an incubation period, viral plaque formation is visualized and counted. The IC₅₀ is calculated by comparing plaque counts in treated versus untreated control wells [4].
  • Key Finding: this compound's IC₅₀ for VZV is reported to be 28 to 1100-fold lower than that of acyclovir, indicating significantly higher potency in vitro [4].

2. Mechanism of Action Studies

  • Objective: To confirm that this compound's antiviral activity is mediated through viral TK phosphorylation and subsequent DNA polymerase inhibition [1] [5].
  • Phosphorylation Confirmation: Radio-labeled or otherwise detectable this compound is incubated in virus-infected and uninfected cell extracts. The formation of mono-, di-, and tri-phosphate metabolites is analyzed using techniques like high-performance liquid chromatography (HPLC) to demonstrate TK-dependent phosphorylation [1].
  • DNA Incorporation Assay: Viral DNA is extracted from this compound-treated, infected cells. Analytical techniques are used to detect the incorporation of this compound into the DNA chain and to demonstrate chain termination [5].

3. Drug Interaction Profiling

  • Objective: To evaluate the irreversible inhibition of Dihydropyrimidine Dehydrogenase (DPD) by this compound's metabolite, BVU [1] [4].
  • Typical Workflow: Liver cell extracts or recombinant DPD enzyme are incubated with BVU. Enzyme activity is measured by monitoring the conversion of a substrate like 5-FU to its metabolite. Activity is re-measured after removing BVU (e.g., via dialysis). A persistent loss of activity confirms irreversible inhibition [1].

This compound presents a compelling profile as a highly potent, once-daily treatment for herpes zoster. Its serious interaction with fluoropyrimidines is a critical consideration for clinical use and trial design, while its off-target inhibition of Hsp27 opens interesting avenues for oncology research.

References

Comprehensive Application Notes and Protocols: LC-MS-MS Quantification of Brivudine in Human Plasma for Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Brivudine and Analytical Requirements

This compound is a potent antiviral agent primarily used against varicella-zoster virus (VZV) and herpes simplex viruses (HSV). As a nucleoside analogue, this compound requires phosphorylation by viral thymidine kinase to become active, after which it inhibits viral DNA polymerization [1]. This mechanism specifically targets infected cells while minimizing effects on uninfected host cells, making it an effective antiviral therapy for herpes zoster and other alphaherpesvirus infections [1]. The pharmacokinetic profile of this compound demonstrates rapid absorption and distribution, necessitating sensitive analytical methods for accurate quantification in biological matrices to support clinical pharmacology studies and therapeutic drug monitoring.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) has emerged as the gold standard technique for quantifying small molecule drugs like this compound in biological fluids due to its superior sensitivity, specificity, and throughput compared to traditional HPLC or immunoassay methods [2] [3]. The development of a reliable LC-MS-MS method for this compound is essential for establishing pharmacokinetic-pharmacodynamic relationships, assessing dose proportionality, and supporting bioequivalence studies during drug development. These methods must undergo comprehensive validation to demonstrate specificity, sensitivity, accuracy, precision, and stability under various storage and processing conditions according to regulatory guidelines [4] [3].

Analytical Method Development for this compound Quantification

Sample Preparation and Extraction Protocol

The sample preparation process begins with plasma aliquoting followed by the addition of internal standard. The original method utilized diclofenac as the internal standard, which provides a stable reference for quantification normalization [5]. The extraction procedure employs ethyl acetate as the primary solvent, which effectively precipitates proteins while maintaining high recovery of the target analytes. The specific protocol involves:

  • Aliquot 500 μL of human plasma (calibration standards, quality controls, or study samples) into labeled microcentrifuge tubes
  • Add 50 μL of internal standard working solution (diclofenac at appropriate concentration)
  • Add 2 mL of ethyl acetate extraction solvent
  • Vortex mix for 3 minutes to ensure complete protein precipitation and drug extraction
  • Centrifuge at 14,000 × g for 15 minutes at 4°C to separate phases
  • Transfer supernatant to a clean evaporation tube
  • Evaporate to dryness under a gentle nitrogen stream at 40°C
  • Reconstitute residue with 200 μL of mobile phase initial conditions
  • Transfer to autosampler vials for LC-MS-MS analysis

This extraction method has demonstrated exceptional recovery rates exceeding 77.17% for this compound from human plasma, which ensures minimal analyte loss during sample preparation and contributes to the method's overall sensitivity [5]. The use of stable isotope-labeled internal standards is recommended when available, as they more effectively compensate for extraction efficiency variations and matrix effects, as demonstrated in other antiviral drug assays [4] [6].

Liquid Chromatography Conditions

Optimal chromatographic separation of this compound from potentially interfering plasma components is achieved using a reversed-phase C18 column with gradient elution. The specific chromatographic parameters are summarized below:

Table 1: Liquid Chromatography Conditions for this compound Analysis

Parameter Specification
Column Type C18 reversed-phase
Column Dimensions 150 × 2.1 mm, 5 μm particle size (or equivalent)
Column Temperature Maintained at 40°C
Mobile Phase A Aqueous component (water with 0.1% formic acid)
Mobile Phase B Organic component (acetonitrile with 0.1% formic acid)
Gradient Program Linear gradient from 20% B to 80% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 10-20 μL
Autosampler Temperature Maintained at 15°C

The gradient elution effectively separates this compound from endogenous plasma components and the internal standard, with this compound typically eluting at approximately 3.5 minutes under these conditions [5]. The addition of acid modifiers (0.1% formic acid) to both mobile phases enhances ionization efficiency and improves peak shape through suppression of residual silanol interactions. The total run time of 5-6 minutes per sample provides adequate separation while supporting high-throughput analysis of clinical study samples [7] [3].

Mass Spectrometry Detection Parameters

Detection and quantification of this compound utilizes triple quadrupole mass spectrometry operated in multiple reaction monitoring (MRM) mode with negative electrospray ionization. The mass spectrometry parameters are optimized for maximum sensitivity and specificity:

Table 2: Mass Spectrometry Parameters for this compound Analysis

Parameter This compound Internal Standard (Diclofenac)
Ionization Mode Negative electrospray ionization Negative electrospray ionization
Precursor Ion (m/z) 332.8 293.6
Product Ion (m/z) 80.9 249.5
Dwell Time 200 ms 200 ms
Collision Energy Optimized for maximum fragmentation (typically 20-30 eV) Optimized for maximum fragmentation
Source Temperature 500°C 500°C
Ion Spray Voltage -4500 V -4500 V
Curtain Gas 25-35 psi 25-35 psi
Collision Gas Medium (4-6) Medium (4-6)

The MRM transition for this compound (m/z 332.8→80.9) represents the cleavage of the bromovinyl moiety from the nucleoside backbone, providing a highly specific fragmentation pattern that minimizes interference from matrix components [5]. The use of negative ionization mode is selected based on the acidic nature of this compound, which readily forms [M-H]- ions in solution. Instrument parameters should be optimized for each specific mass spectrometer model to maximize sensitivity and reproducibility.

Method Validation Results and Performance Characteristics

Analytical Performance Parameters

The LC-MS-MS method for this compound quantification has undergone comprehensive validation according to regulatory standards for bioanalytical methods. The validation results demonstrate reliable performance across all critical parameters:

Table 3: Method Validation Results for this compound LC-MS-MS Assay

Validation Parameter Result Acceptance Criteria
Linear Range 5.54 - 2,836 μg/L Cover expected concentrations
Lower Limit of Quantification (LLOQ) 5.54 μg/L RSD < 20%, RE ± 20%
Intra-day Precision (RSD) < 8.91% < 15%
Inter-day Precision (RSD) < 8.91% < 15%
Accuracy (Relative Error) Within -4.22% ± 15%
Extraction Recovery > 77.17% Consistent and reproducible
Matrix Effects Minimal ionization suppression < 15% deviation
Carryover < 20% of LLOQ No peak > 20% LLOQ

The method demonstrates excellent linearity across the validated concentration range, with correlation coefficients (r²) typically exceeding 0.995 for calibration curves [5]. The LLOQ of 5.54 μg/L provides adequate sensitivity to monitor this compound plasma concentrations throughout the dosing interval, capturing the terminal elimination phase for accurate pharmacokinetic parameter calculation. The precision and accuracy values well within acceptance criteria confirm the method's reliability for generating reproducible data in clinical studies [5].

Stability Assessment Under Various Conditions

Stability evaluation is a critical component of method validation, ensuring reliable quantification results under various sample handling and storage conditions. The this compound stability assessment includes:

  • Short-term temperature stability: Evaluation of plasma samples maintained at room temperature for 4-8 hours and refrigerated at 4°C for 24 hours
  • Freeze-thaw stability: Assessment after three complete freeze-thaw cycles from -80°C to room temperature
  • Long-term storage stability: Determination of stability after extended storage at -80°C for 6-12 months
  • Processed sample stability: Evaluation of extracted samples maintained in the autosampler (15°C) for 24-48 hours
  • Stock solution stability: Assessment of standard and internal standard solutions stored at 4°C for 1 month

While the search results don't provide specific stability data for this compound, comprehensive stability testing following established guidelines for bioanalytical methods [4] [3] is essential. Proper documentation of stability conditions and durations ensures the integrity of sample analysis throughout clinical studies, particularly for multi-center trials where sample transport and storage conditions may vary.

Experimental Workflow and Signaling Pathway Visualizations

Analytical Procedure Workflow

The following diagram illustrates the complete experimental workflow for the quantification of this compound in human plasma, from sample collection through data analysis:

G SampleCollection Sample Collection ISAddition Internal Standard Addition (Diclofenac) SampleCollection->ISAddition Extraction Liquid-Liquid Extraction (Ethyl Acetate) ISAddition->Extraction Evaporation Solvent Evaporation (Nitrogen Stream, 40°C) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSAnalysis LC-MS/MS Analysis (MRM Mode: m/z 332.8→80.9) Reconstitution->LCMSAnalysis DataProcessing Data Processing & Quantification LCMSAnalysis->DataProcessing PKAnalysis Pharmacokinetic Analysis DataProcessing->PKAnalysis

This compound Mechanism of Action and Apoptosis Pathway

This compound induces apoptosis in virus-infected cells through a specific signaling pathway. The following diagram illustrates this mechanism based on research findings:

G BVDU This compound (BVDU) VZVTK VZV Thymidine Kinase (Phosphorylation) BVDU->VZVTK TSInhibition Thymidylate Synthase Inhibition VZVTK->TSInhibition DNAIncorporation Incorporation into Viral DNA VZVTK->DNAIncorporation ThymidineDepletion Thymidine Depletion TSInhibition->ThymidineDepletion cJunActivation c-Jun Induction & AP-1 Activation ThymidineDepletion->cJunActivation FasLExpression Fas Ligand Overexpression cJunActivation->FasLExpression CaspaseActivation Caspase-8/-3 Activation FasLExpression->CaspaseActivation Apoptosis Apoptosis Execution CaspaseActivation->Apoptosis

Applications in Pharmacokinetic Studies and Clinical Monitoring

Pharmacokinetic Study Implementation

The validated LC-MS-MS method has been successfully applied to characterize the pharmacokinetic profile of this compound in human subjects following oral administration of this compound tablets [5]. The method's sensitivity across the concentration range of 5.54–2,836 μg/L enables comprehensive assessment of key pharmacokinetic parameters including:

  • Maximum plasma concentration (Cmax) and time to Cmax (Tmax)
  • Area under the concentration-time curve (AUC) from zero to last measurable point (AUC0-t) and extrapolated to infinity (AUC0-∞)
  • Elimination half-life (t½) and apparent clearance (CL/F)
  • Apparent volume of distribution (Vd/F)

The application of this method in clinical pharmacokinetic studies provides essential data for establishing dose-exposure relationships, assessing food effects, evaluating drug-drug interactions, and supporting bioequivalence assessments between different formulations. The method's robust performance with intra- and inter-day precision less than 8.91% RSD ensures reliable data for regulatory submissions and clinical decision-making [5].

Therapeutic Drug Monitoring and Clinical Applications

This compound therapeutic drug monitoring may be particularly valuable in special populations where pharmacokinetic alterations are anticipated, including:

  • Elderly patients with age-related changes in drug metabolism and elimination
  • Patients with hepatic impairment potentially affecting drug clearance
  • Cases of suspected drug-drug interactions with concomitant medications
  • Patients with suboptimal therapeutic response requiring dose optimization

The implementation of this LC-MS-MS method in clinical laboratories enables rapid turnaround of this compound concentration results, facilitating dose individualization based on therapeutic drug monitoring principles. The method's high throughput (approximately 5-6 minutes per sample) supports efficient analysis of large sample batches from clinical trials or routine monitoring programs [2] [3]. Integration of stable isotope-labeled internal standards, as demonstrated in other antiviral drug assays [4] [6], could further enhance the method's performance for specialized applications requiring exceptional precision.

Conclusion

The LC-MS-MS method presented herein provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The validated concentration range of 5.54–2,836 μg/L with LLOQ of 5.54 μg/L adequately covers expected therapeutic concentrations, while the excellent precision (RSD < 8.91%) and accuracy (RE within -4.22%) ensure reliable performance for pharmacokinetic studies and therapeutic drug monitoring applications. The relatively simple sample preparation using ethyl acetate extraction delivers consistent recovery exceeding 77.17%, contributing to the method's practical utility in busy clinical laboratories.

This method has been successfully applied to characterize this compound pharmacokinetics in human subjects following oral administration, demonstrating its value in drug development and clinical pharmacology research. The detailed protocols provided in these application notes should enable implementation of this method in other laboratories, supporting continued research on this compound and optimization of its clinical use through therapeutic drug monitoring.

References

Brivudine analytical method validation chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Brivudine Analysis

This compound is a nucleoside analogue with potent activity against Varicella-Zoster Virus (VZV). Robust and validated analytical methods are required for its quantification in pharmaceutical dosage forms and biological matrices to support drug development, quality control, and therapeutic drug monitoring.

The core principle of these methods involves separating this compound from potential interferents using chromatography, followed by detection. The table below summarizes two primary chromatographic techniques developed for this compound analysis.

Method Attribute RP-HPLC with UV Detection (for Dosage Forms) LC-MS/MS (for Bioanalysis in Plasma)
Application Bulk drug & pharmaceutical dosage forms [1] Pharmacokinetic studies in human plasma [2]
Separation Mechanism Reversed-phase chromatography [3] Reversed-phase chromatography [2]
Stationary Phase Zorbax eclipse XDB-C18 Column (150 x 4.6 mm, 5 µm) [3] C18 column [2]
Mobile Phase Methanol: 0.5% Ortho-phosphoric acid (65:35, v/v) [3] Acetonitrile / 20mM Ammonium Acetate (with 0.1% Formic Acid) [2]
Flow Rate 0.7 mL/min [3] 0.30 mL/min [2]
Detection UV [3] Tandem Mass Spectrometry (MS/MS) with Negative Electrospray Ionization (ESI-) [2]
Detection Wavelength Not explicitly stated (UV spectrum λmax at 250 nm) [1] Multiple Reaction Monitoring (MRM) [2]
Internal Standard Sofosbuvir [3] Diclofenac [2]
Retention Time (this compound) ~3.55 minutes [3] -
Sample Preparation Dissolution in solvent [1] Single-step Liquid-Liquid Extraction (LLE) with Ethyl Acetate [2]
Linearity Range 85.205 - 4500.246 ng/mL [3] 5.54 - 2836 μg/L [2]
Limit of Quantification (LOQ) 85.205 ng/mL [3] 5.54 μg/L (LLOQ) [2]

Method Validation Parameters and Results

Analytical methods must be validated to ensure they are suitable for their intended use. The following table outlines key validation parameters and typical results for a this compound HPLC method, based on ICH and USFDA guidelines [1] [3].

Validation Parameter Experimental Procedure & Acceptance Criteria Reported Results for this compound HPLC [3]

| Linearity & Range | Analyze minimum 5 concentrations in triplicate. Plot peak area vs. concentration. Calculate correlation coefficient (r²). | Range: 85.205 - 4500.246 ng/mL Correlation coefficient (r²) > 0.99 | | Precision | Repeatability: Inject 6 replicates of a standard at 100% of test concentration. Intermediate Precision: Repeat analysis on different day/analyst. Acceptance: %RSD < 2% | Intra-run RSD: 2.99 - 6.31% Inter-run RSD: 3.67 - 5.80% | | Accuracy (Recovery) | Spike analyte at 3 levels (e.g., 80%, 100%, 120%) into a placebo or blank matrix. Calculate % recovery of known amount. | Intra-run Accuracy: 97.55 - 105.37% Inter-run Accuracy: 99.27 - 102.15% | | Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of excipients, impurities, or biological matrix. | No interference from excipients or plasma components [1] [3] | | Limit of Detection (LOD) / Quantification (LOQ) | LOD = 3.3σ/S; LOQ = 10σ/S (σ: standard deviation of response, S: slope of calibration curve). | LLOQ: 85.205 ng/mL (with precision and accuracy) [3] | | Robustness | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±5%, column temperature ±2°C). | Method proved rugged with no significant impact on analysis [3] |

Detailed Experimental Protocols

Protocol 1: RP-HPLC Analysis of this compound in Tablet Dosage Form

This protocol is adapted from a published method for analyzing this compound in pharmaceutical forms [3].

  • Materials & Reagents

    • This compound Reference Standard
    • Internal Standard (IS): Sofosbuvir [3]
    • Solvents: HPLC-grade Methanol, Water, and Ortho-phosphoric acid
    • Equipment: HPLC system with UV detector, Zorbax eclipse XDB-C18 Column (150 x 4.6 mm, 5 µm), analytical balance, pH meter, ultrasonic bath, and 0.22 µm PVDF syringe filters
  • Step-by-Step Procedure

    • Mobile Phase Preparation: Mix 650 mL of Methanol with 350 mL of 0.5% v/v Ortho-phosphoric acid in water. Degas the mixture by sonication for 10 minutes.
    • Standard Solution Preparation:
      • Weigh accurately about 10 mg of this compound standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a primary stock solution (1000 µg/mL).
      • Make serial dilutions with a 50:50 v/v methanol-water mixture to obtain working standards within the calibration range (e.g., 85-4500 ng/mL).
    • Internal Standard Solution: Prepare a similar stock solution of sofosbuvir and dilute to the required concentration.
    • Sample Solution Preparation:
      • Weigh and powder not less than 20 tablets.
      • Transfer an accurately weighed amount of powder, equivalent to about 10 mg of this compound, to a 10 mL volumetric flask.
      • Add about 7 mL of methanol, sonicate for 15-20 minutes with intermittent shaking, and dilute to volume with methanol.
      • Filter the solution through a 0.22 µm membrane filter. Discard the first few mL of filtrate.
    • Chromatographic Conditions:
      • Column: Zorbax eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
      • Mobile Phase: Methanol: 0.5% Ortho-phosphoric acid (65:35, v/v)
      • Flow Rate: 0.7 mL/min
      • Detection Wavelength: To be set based on λmax (250 nm from UV studies [1])
      • Injection Volume: 20 µL
      • Column Temperature: Ambient
    • System Suitability: Before analysis, perform a system suitability test by injecting 6 replicates of a standard solution. The %RSD for peak areas and retention times of this compound and IS should be not more than 2.0%.

The workflow for this method is outlined below:

G start Start Method Development mp Prepare Mobile Phase: Methanol : 0.5% OPA (65:35) start->mp std Prepare Standard & IS (Sofosbuvir) Solutions mp->std samp Prepare Sample Solution: Weigh, Extract, Filter std->samp cond Set Chromatographic Conditions: C18 Column, 0.7 mL/min samp->cond inject Inject and Run Samples cond->inject eval Evaluate Chromatogram: Peak Resolution, Tailing inject->eval validate Proceed to Method Validation eval->validate

Protocol 2: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is for sensitive bioanalysis, crucial for pharmacokinetic studies [2].

  • Materials & Reagents

    • This compound and IS (Diclofenac) Reference Standards
    • Solvents: HPLC-grade Acetonitrile, Methanol, Ethyl Acetate, Formic Acid, and Ammonium Acetate
    • Biological Matrix: Drug-free Human Plasma with K2EDTA as anticoagulant [3]
    • Equipment: LC-MS/MS system with ESI probe, C18 column, nitrogen evaporator, vortex mixer, and centrifuge
  • Step-by-Step Procedure

    • Mobile Phase & Stock Solutions:
      • Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate containing 0.1% Formic Acid. Mix as per optimized ratio.
      • Prepare stock solutions of this compound and diclofenac (IS) in methanol (e.g., 100 µg/mL).
      • Prepare working solutions by serial dilution in methanol.
    • Calibration Curve and QC Samples:
      • Spike working solutions into blank human plasma to prepare calibration standards (e.g., 5.54 - 2836 µg/L) and Quality Control (QC) samples at low, medium, and high concentrations.
    • Sample Preparation (LLE):
      • Thaw frozen plasma samples and vortex.
      • Pipette 100 µL of plasma sample into a clean tube.
      • Add 10 µL of internal standard working solution (diclofenac) and vortex for 10-30 seconds.
      • Add 1.0 - 1.5 mL of ethyl acetate extraction solvent.
      • Vortex mix for 10 minutes.
      • Centrifuge at 10,000 rpm for 5-10 minutes at 4°C.
      • Transfer the upper organic layer to a clean tube.
      • Evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
      • Reconstitute the dry residue with 100 µL of mobile phase and vortex.
      • Transfer to an autosampler vial for injection.
    • LC-MS/MS Conditions:
      • Column: C18 column
      • Mobile Phase: Isocratic or gradient elution of Acetonitrile / 20mM Ammonium Acetate (0.1% FA)
      • Flow Rate: 0.30 mL/min
      • Ionization Mode: Negative Electrospray Ionization (ESI-)
      • Detection: Multiple Reaction Monitoring (MRM)
        • This compound: m/z 332.8 → 80.9
        • Diclofenac (IS): m/z 293.6 → 249.5
      • Injection Volume: 5-10 µL

The sample preparation workflow is as follows:

G start Start Plasma Sample Prep thaw Thaw & Vortex Plasma Sample start->thaw add_is Add Internal Standard (Diclofenac) thaw->add_is extract Liquid-Liquid Extraction: Add Ethyl Acetate, Vortex 10 min add_is->extract centrifuge Centrifuge (10,000 rpm, 5 min, 4°C) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness under N₂ stream transfer->dry recon Reconstitute with Mobile Phase dry->recon inject Inject into LC-MS/MS recon->inject

Application in Clinical Context

Validated analytical methods are essential in translating drug development to patient care. This compound has shown clinical efficacy in complex cases, particularly in elderly or immunocompromised patients with herpes zoster, where it offers a favorable safety profile without requiring renal dose adjustment [4]. Robust analytical methods enable the reliable measurement of this compound levels in plasma, which supports pharmacokinetic studies to ensure safe and effective dosing in these vulnerable populations [2].

Critical Notes for Practicing Scientists

  • Safety Warning: this compound is contraindicated in immunocompromised patients in many jurisdictions due to safety concerns from early clinical trials. Its use in such patients requires a strict risk-benefit evaluation under specialist supervision [4].
  • Method Transfer: The protocols described are derived from research publications. When transferring a method to a new laboratory, a partial re-validation (e.g., of precision, accuracy, and LOQ) is strongly recommended to ensure performance.
  • Chromatographic Optimization: The mobile phase composition, pH, and gradient program may require fine-tuning based on specific instrument and column characteristics to achieve optimal peak shape and resolution.

References

Brivudine dosing regimen herpes zoster 125mg once daily

Author: Smolecule Technical Support Team. Date: February 2026

Brivudine Application Notes for Herpes Zoster

Dosing Regimen and Pharmacokinetics
  • Standard Regimen: The established and clinically validated dosing regimen for immunocompetent adult patients with herpes zoster is 125 mg taken orally once daily for 7 days [1] [2] [3].
  • Pharmacokinetic Rationale: This once-daily schedule is supported by this compound's favorable pharmacokinetic profile. It is well-absorbed after oral administration and achieves sustained antiviral activity due to a long plasma terminal elimination half-life of approximately 16 hours and an even longer intracellular half-life in virus-infected cells of about 10 hours [2]. Its high bioavailability ensures effective systemic exposure [4] [5].
Mechanism of Action

This compound is a nucleoside analogue that undergoes a specific activation pathway within virus-infected cells to inhibit viral replication, as illustrated below.

G This compound This compound BVdUMP This compound Monophosphate (BVdUMP) This compound->BVdUMP 1. Phosphorylation by Viral Thymidine Kinase BVdUDP This compound Diphosphate (BVdUDP) BVdUMP->BVdUDP 2. Phosphorylation by Cellular Kinases BVdUTP This compound Triphosphate (BVdUTP) BVdUDP->BVdUTP 3. Phosphorylation by Cellular Kinases ViralDNAPoly Viral DNA Polymerase BVdUTP->ViralDNAPoly 5. Competitive Inhibition DNAChainTerm Premature Viral DNA Chain Termination BVdUTP->DNAChainTerm 4. Incorporation into Viral DNA ViralReplication Inhibition of Viral Replication ViralDNAPoly->ViralReplication DNAChainTerm->ViralReplication

The core mechanism involves:

  • Activation: this compound is selectively phosphorylated by the viral thymidine kinase to its monophosphate form, and subsequently by cellular kinases to its active triphosphate form, this compound triphosphate (BVdUTP) [2] [6]. This viral enzyme dependency contributes to its selective action in infected cells.
  • Action: The active BVdUTP exerts its antiviral effect through two primary mechanisms:
    • Chain Termination: BVdUTP is incorporated into the growing viral DNA chain by viral DNA polymerase, causing premature DNA chain termination because the molecule lacks the necessary components for further elongation [6].
    • Competitive Inhibition: BVdUTP also acts as a competitive inhibitor of viral DNA polymerase, directly blocking the enzyme's activity and further disrupting viral DNA synthesis [2] [6].
Comparative Clinical Efficacy

Clinical studies and meta-analyses have consistently shown that this compound is an effective treatment for acute herpes zoster and the prevention of postherpetic neuralgia (PHN), with performance comparable or superior to other antivirals.

Table 1: Summary of Key Clinical Efficacy Findings

Comparison Study Design Key Efficacy Outcomes Citation
This compound vs. Famciclovir Randomized, double-blind, multinational trial (n=2027) Equivalent efficacy in preventing PHN at 3 months, stopping vesicle formation, and lesion healing. Once-daily this compound offers a compliance advantage. [3]
This compound vs. Acyclovir/Valaciclovir Meta-analysis of 7 RCTs (n=4171) This compound showed superior efficacy, shorter recovery time, and better prevention of PHN. No significant difference in adverse reactions. [4] [5]
This compound in Severe Cases Retrospective comparison Provided significantly faster pain relief (by day 3) compared to famciclovir (day 7) and valaciclovir (weeks 2-3). [7]
Safety Profile and Critical Drug Interactions

This compound is generally well-tolerated but has one critically important drug interaction.

  • Common Adverse Reactions: The safety profile is similar to other antivirals like acyclovir and famciclovir. Commonly reported adverse effects include occasional nausea, abdominal pain, vomiting, and headache [1] [2] [8]. These are typically mild and rarely lead to treatment discontinuation.
  • Absolute Contraindication and Black Box Warning: this compound is absolutely contraindicated with fluoropyrimidine drugs due to a potentially lethal interaction.
    • Mechanism: The primary metabolite of this compound, bromovinyluracil (BVU), irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for catabolizing 5-fluorouracil (5-FU) and related prodrugs [2] [8].
    • Outcome: This inhibition leads to a severe, toxic accumulation of 5-FU, causing potentially fatal bone marrow suppression and gastrointestinal toxicity [2].
    • Drugs to Avoid: Contraindicated drugs include 5-fluorouracil (5-FU), capecitabine, tegafur, and flucytosine [2] [8] [9]. A washout period of at least 18 days is required after this compound dosing before these drugs can be safely administered [2].

Experimental Protocols for Research

Protocol 1: In Vitro Antiviral Susceptibility Assay

This protocol outlines a standard method for determining the potency of this compound against VZV in cell culture.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against clinical isolates and laboratory strains of VZV.
  • Materials:
    • Cell line: Human foreskin fibroblast (HFF) or similar monolayer cells.
    • Viruses: VZV clinical isolates and reference strains (e.g., Oka).
    • Test compound: this compound stock solution.
    • Controls: Acyclovir, penciclovir, and untreated virus controls.
  • Methodology:
    • Cell Seeding: Seed 96-well plates with HFF cells to achieve 80-90% confluency.
    • Compound Dilution: Prepare a series of half-log₁₀ dilutions of this compound in maintenance medium (e.g., from 100 µM to 0.001 µM).
    • Virus Inoculation: Infect cell monolayers with a standardized VZV inoculum (e.g., 100 plaque-forming units per well). Include virus control and cell control wells.
    • Incubation: Incubate plates at 37°C with 5% CO₂ for 5-7 days.
    • Endpoint Assessment: Quantify viral replication using a plaque reduction assay or cytopathic effect (CPE) scoring.
    • Data Analysis: Plot the percentage of viral inhibition against the log₁₀ of the compound concentration. Calculate the IC₅₀ value using non-linear regression (e.g., four-parameter logistic model).
  • Expected Outcome: this compound is expected to show high potency, with IC₅₀ values against VZV reported to be 28 to 1100-fold lower than those of acyclovir and penciclovir [2].
Protocol 2: Assessment of Drug Interaction with 5-FU

This protocol is critical for evaluating the safety of this compound and must be part of any preclinical development program.

  • Objective: To characterize the pharmacokinetic and toxicological interaction between this compound and 5-fluorouracil (5-FU) in an animal model.
  • Materials:
    • Animals: Rodent model (e.g., specific pathogen-free rats or mice).
    • Test compounds: this compound and 5-FU.
    • Equipment: HPLC-MS/MS system for plasma drug concentration analysis.
  • Methodology:
    • Study Groups: Randomly assign animals to four groups:
      • Group 1: Vehicle control.
      • Group 2: this compound alone (human equivalent of 125 mg/kg/day).
      • Group 3: 5-FU alone (standard therapeutic dose).
      • Group 4: this compound + 5-FU (co-administration).
    • Dosing and Sampling: Administer drugs orally for 7 days. Collect blood samples at predetermined timepoints for pharmacokinetic analysis of 5-FU.
    • Toxicology Assessment: Monitor animals for signs of toxicity (weight loss, morbidity). At termination, collect tissues (bone marrow, intestinal epithelium) for histopathological examination.
    • Enzyme Activity Assay: Measure DPD activity in liver homogenates using a validated method (e.g., spectrophotometric).
  • Expected Outcome: The co-administration group is expected to show a significant increase in 5-FU systemic exposure (AUC), a marked decrease in DPD activity, and severe toxicological findings in the bone marrow and GI tract compared to the 5-FU alone group [2].

Conclusion and Future Directions

This compound represents a valuable therapeutic option for herpes zoster, characterized by its potent antiviral activity, convenient once-daily dosing, and established efficacy in reducing acute symptoms and the burden of PHN. Future research, including the upcoming multicenter RCT in China [9], will continue to refine its place in therapy. For drug development professionals, a primary focus must remain on the stringent management of its critical drug interaction with fluoropyrimidines to ensure patient safety.

References

Comprehensive Application Notes and Protocols for Brivudine Pharmacokinetic Studies in Humans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Brivudine and Clinical Pharmacology

This compound (BRV), chemically known as (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a nucleoside analogue with potent antiviral activity against Varicella zoster virus (VZV) and Herpes simplex virus type 1 (HSV-1). First synthesized in 1976 and developed commercially in the 1980s, this compound is approved in several European countries for the treatment of herpes zoster (shingles) under brand names such as Zostex, Mevir, and Brivir, though it has not received regulatory approval in the United States or Canada. [1] The drug exhibits exceptional potency against VZV, with in vitro inhibitory concentrations 28- to 1100-fold lower than those of acyclovir and penciclovir, theoretically indicating significantly higher antiviral activity. [2]

The pharmacokinetic profile of this compound is characterized by rapid oral absorption with a time to maximum concentration (T~max~) of approximately one hour. This compound undergoes significant first-pass metabolism primarily in the liver, resulting in a bioavailability of approximately 30%. The drug is highly protein-bound (>95%) and has a terminal elimination half-life of about 16 hours, supporting its once-daily dosing regimen. This compound is primarily metabolized to bromovinyluracil (BVU) via the enzyme thymidine phosphorylase, with subsequent excretion mainly in urine (65%) as metabolites and to a lesser extent in feces (20%). [2] [1] Recent research has revealed that gut microbiota contribute significantly to this compound metabolism, with specific bacterial enzymes playing a crucial role in its conversion to BVU, adding an important dimension to understanding the drug's pharmacokinetic variability between individuals. [3]

Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound

Property Specification Reference
Chemical Formula C~11~H~13~BrN~2~O~5~ [1]
Molecular Weight 333.14 g/mol [1]
CAS Registry Number 69304-47-8 [1] [4]
Protein Binding >95% [2] [1]
Oral Bioavailability ~30% [1]
Time to Maximum Concentration (T~max~) ~1 hour [2]
Elimination Half-Life ~16 hours [2] [1]
Primary Metabolic Pathway Hepatic and bacterial metabolism to bromovinyluracil (BVU) [2] [1]

Analytical Method for this compound Quantification

LC-MS/MS Protocol for this compound Determination in Human Plasma

A sensitive and specific liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated for the identification and quantification of this compound in human plasma. This method offers significant advantages over previous analytical approaches, including improved sensitivity with a lower limit of quantification (LLOQ) of 5.54 μg/L, reduced analysis time, and enhanced specificity for reliable quantification in biological matrices. [5]

The method employs diclofenac as an internal standard to account for variability in extraction and ionization efficiency. The sample preparation utilizes a single-step liquid-liquid extraction with ethyl acetate, which provides efficient recovery of this compound from plasma matrix while effectively removing interfering components. The extraction procedure involves thawing spiked plasma samples followed by vortexing. A 100 μL aliquot of plasma is mixed with the internal standard solution and extracted with ethyl acetate. After vigorous vortexing and centrifugation, the upper organic layer is transferred and evaporated to dryness under a gentle nitrogen stream. The residue is then reconstituted in mobile phase for injection into the LC-MS/MS system. [5]

Chromatographic and Mass Spectrometric Conditions

Chromatographic separation is achieved using a C18 column maintained at 30°C with an isocratic mobile phase consisting of acetonitrile and 20 mM ammonium acetate containing 0.1% formic acid at a flow rate of 0.30 mL/min. The isocratic elution provides excellent reproducibility and reduces system equilibration time between injections. [5]

Mass spectrometric detection is performed using a triple quadrupole instrument equipped with an electrospray ionization (ESI) source operating in negative ionization mode. Detection employs Multiple Reaction Monitoring (MRM) with specific transitions of m/z 332.8→80.9 for this compound and m/z 293.6→249.5 for the internal standard diclofenac. These transitions provide high specificity while minimizing potential matrix interference. The ESI source parameters are optimized for maximum sensitivity, including gas temperatures, nebulizer pressures, and collision energies specifically tuned for this compound detection. [5]

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Performance Characteristics Reference
Linear Range 5.54 - 2,836 μg/L [5]
Lower Limit of Quantification (LLOQ) 5.54 μg/L [5]
Intra-day Precision (RSD) <8.91% [5]
Inter-day Precision (RSD) <8.91% [5]
Accuracy (Relative Error) Within -4.22% [5]
Extraction Recovery >77.17% [5]
Matrix Effect Minimal interference observed [5]
Method Validation

The analytical method has been comprehensively validated according to FDA bioanalytical method validation guidelines, including assessments of selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability. Selectivity was demonstrated by comparing chromatograms of blank plasma from at least six different sources with those spiked with this compound and internal standard, showing no significant interference at the retention times of the analytes. [5]

The method demonstrated excellent linearity over the concentration range of 5.54-2,836 μg/L for this compound, with correlation coefficients (r~2~) typically exceeding 0.99. Precision and accuracy were determined using quality control samples at low, medium, and high concentrations, with both intra-day and inter-day relative standard deviations (RSD) less than 8.91% and accuracy within -4.22% in terms of relative error. Stability of this compound in plasma was evaluated under various conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term frozen storage, with all results meeting acceptance criteria. [5]

G A Plasma Sample (100 μL) B Add Internal Standard (Diclofenac) A->B C Liquid-Liquid Extraction with Ethyl Acetate B->C D Vortex & Centrifuge C->D E Collect Organic Layer D->E F Evaporate to Dryness (N₂ Stream) E->F G Reconstitute in Mobile Phase F->G H LC-MS/MS Analysis G->H I Data Acquisition & Quantification H->I

Figure 1: Experimental workflow for this compound sample preparation and analysis using LC-MS/MS

Pharmacokinetic Study Design

Experimental Protocol for Human Pharmacokinetic Studies

Well-designed pharmacokinetic studies are essential for characterizing the absorption, distribution, metabolism, and excretion of this compound in humans. A typical study design involves administration of a single 125 mg oral dose (the standard clinical dose for herpes zoster treatment) to healthy volunteers or patients under fasting conditions, unless food effects are specifically being investigated. [2] [1] The study should include intensive blood sampling at appropriate time points to adequately characterize the pharmacokinetic profile: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose. Additional sparse sampling may be extended to 72 hours to better characterize the terminal elimination phase given this compound's approximately 16-hour half-life. [2] [5]

Blood samples should be collected in appropriate anticoagulant tubes (typically K~2~EDTA) and centrifuged under controlled conditions to separate plasma. Plasma samples must be stored at -70°C or below until analysis to ensure stability of this compound and its metabolites. For comprehensive metabolic assessment, additional samples may be collected, including urine over defined intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) and feces, to perform mass balance studies and determine routes of excretion. [5]

Key Pharmacokinetic Parameters and Data Analysis

The primary pharmacokinetic parameters to be determined include maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve from zero to infinity (AUC~0-∞~), and terminal elimination half-life (t~1/2~). Secondary parameters include apparent clearance (CL/F), apparent volume of distribution (V~d~/F), mean residence time (MRT), and cumulative urinary excretion. [2] [5] These parameters should be calculated using non-compartmental methods with validated pharmacokinetic software. Statistical analysis typically includes descriptive statistics (mean, standard deviation, coefficient of variation) for all pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters of this compound from Clinical Studies

Parameter Value Notes Reference
C~max~ 1.7 μg/mL (at 1 hour) After 125 mg daily dosing [2]
T~max~ ~1 hour [2]
Terminal Half-Life ~16 hours [2] [1]
Protein Binding >95% [2] [1]
Bioavailability ~30% Due to first-pass metabolism [1]
Primary Metabolite Bromovinyluracil (BVU) Formed via thymidine phosphorylase [2] [1]
Renal Excretion 65% (mainly metabolites) [1]
Fecal Excretion 20% [1]

Advanced Pharmacokinetic Modeling

Host-Microbiome Pharmacokinetic Model

Recent research has revealed that gut microbiota play a significant role in this compound metabolism, contributing to interpersonal variation in drug exposure and response. A physiologically-based pharmacokinetic (PBPK) model that integrates both host and microbiome contributions to drug metabolism has been developed to quantitatively predict systemic exposure to both this compound and its metabolite BVU. [3]

This model incorporates several key processes: i) BRV absorption from small and large intestine to blood (kaSIP and kaLIP); ii) BRV elimination (keP); iii) host BRV to BVU conversion (kcH); iv) BVU elimination (keM); and v) intestinal propagation/transit (kp1 to kp5). For microbiome-specific components, the model includes bacterial BRV to BVU conversion (kcB) and BVU absorption rates from cecum and colon (kaLI1M and kaLI2M). [3] Parameterization of host-specific processes is achieved using drug and metabolite kinetics from germ-free animals or humans, while microbiome-specific parameters are derived from comparisons between conventional and germ-free conditions or through specific modulation of bacterial metabolic activity.

G A Oral this compound Administration B Gastrointestinal Tract A->B C Host Metabolism (Liver/Tissues) B->C Host Conversion D Microbiome Metabolism (Intestine) B->D Bacterial Conversion (via bt4554 PNP) E This compound Absorption B->E G Systemic Circulation (this compound + BVU) C->G F BVU Absorption D->F E->G F->G H Distribution to Tissues G->H I Elimination H->I

Figure 2: Integrated host-microbiome pharmacokinetic model for this compound metabolism

Quantifying Host vs. Microbiome Contributions

The PBPK model enables quantitative dissection of host versus microbiome contributions to this compound metabolism. Studies in gnotobiotic mice colonized with specifically engineered bacterial strains have revealed that microbial activity accounts for approximately 71% of total BVU exposure in serum following this compound administration. [3] This significant contribution highlights the importance of considering interindividual variations in gut microbiome composition when evaluating this compound pharmacokinetics and potential drug-drug interactions.

Global sensitivity analysis of the model parameters indicates that different factors predominantly influence host versus microbial contributions to systemic BVU exposure. The model predicts that interpersonal differences in gut community composition or antibiotic exposure can alter the microbiome contribution to serum BVU from 0% to 71%, with total systemic BVU exposure varying more than three-fold in response to changes in bacterial drug conversion rate alone. [3] This variability has significant clinical implications, particularly regarding this compound's potentially lethal interaction with 5-fluorouracil, which is mediated through BVU inhibition of dihydropyrimidine dehydrogenase (DPD).

Critical Methodological Notes

Safety Warnings and Contraindications

A critical safety consideration in this compound pharmacokinetic studies is its potentially lethal interaction with 5-fluorouracil (5-FU) and related fluoropyrimidine drugs including capecitabine, tegafur, and the antifungal flucytosine. [2] [1] This interaction is mediated through this compound's primary metabolite, bromovinyluracil (BVU), which irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) responsible for catabolizing 5-FU. The result is dramatically increased systemic exposure to 5-FU (up to 15-fold), leading to potentially fatal bone marrow suppression and gastrointestinal toxicity. [2]

Strict exclusion criteria must be implemented in this compound pharmacokinetic studies to prevent this interaction. Participants should not have received 5-FU or related drugs for at least 18 days before this compound administration due to the prolonged inhibition of DPD activity. Similarly, this compound is contraindicated in patients undergoing immunosuppression (e.g., organ transplant recipients) or cancer therapy with fluoropyrimidines. [1] The drug has not been proven safe in children, pregnant, or breastfeeding women, and should generally be excluded from these populations in pharmacokinetic studies unless specifically investigating these groups. [1]

Protocol Implementation Considerations

For successful implementation of this compound pharmacokinetic studies, several practical considerations should be addressed. The structural similarity between this compound and endogenous nucleosides requires highly specific analytical methods to avoid interference, making the LC-MS/MS approach described essential. [5] Researchers should also account for the significant role of gut microbiota in this compound metabolism by collecting detailed information on participants' recent antibiotic use, probiotic consumption, and dietary patterns that might influence microbial composition. [3]

When designing sampling protocols, consideration should be given to the prolonged half-life of this compound (~16 hours) and its metabolite BVU, which may require extended sampling periods to fully characterize the terminal elimination phase. [2] [1] Additionally, the high protein binding of this compound (>95%) suggests that factors affecting protein binding (such as renal or hepatic impairment) may significantly influence drug disposition, warranting special consideration when including participants with altered physiology. [2] Finally, the nonlinear pharmacokinetics observed at higher doses may necessitate careful dose selection in study design, particularly when investigating dose proportionality.

References

Established Analytical Method for Brivudine Quantification

Author: Smolecule Technical Support Team. Date: February 2026

A 2023 study developed and validated a high-performance liquid chromatography (HPLC) method suitable for quantifying brivudine in human plasma, which is a foundational technique for protein binding studies [1].

  • Core Technique: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Solid-Phase Extraction (SPE)
  • Application: The method is validated for quantifying this compound in human plasma and is suitable for bioavailability, bioequivalence, and therapeutic drug monitoring studies [1].

While this method quantifies total and free drug concentration in plasma, it can be part of a protein binding determination workflow when combined with techniques like equilibrium dialysis or ultrafiltration.

This compound's Protein Binding and Research Context

Understanding this compound's binding behavior and its research significance provides context for why such protocols are important.

Table 1: this compound Binding Characteristics

Aspect Details
Reported Protein Binding >95% (primarily to plasma proteins) [2] [3].
Key Binding Partner (Research) Heat Shock Protein 27 (HSP27/HSPB1); this binding inhibits HSP27's interaction with client proteins and is linked to restoring apoptosis in chemotherapy-resistant cancer cells [4] [3].
Binding Discovery Method The interaction with HSP27 was discovered using affinity chromatography with RP101 (this compound)-coupled magnetic beads [4].

General Methodologies for Drug-Protein Binding Studies

For a comprehensive investigation of this compound's protein binding, you can adapt these well-established experimental protocols.

Table 2: Common Techniques for Protein Binding Determination

Technique Principle Protocol Considerations
Equilibrium Dialysis (Gold Standard) Separates protein-bound and free drug molecules across a semi-permeable membrane in buffer (e.g., phosphate buffer, pH 7.4) [5]. Incubate this compound with HSA or plasma. Place in dialysis device. Dialyze for 4-18 hours at 37°C. Quantify free drug concentration in receiver chamber using the validated HPLC method [1].
Ultrafiltration Uses centrifugal force to separate free drug from high molecular weight protein-bound complex. Mix this compound with protein solution. Transfer to ultrafiltration device. Centrifuge at controlled speed/time. Analyze ultrafiltrate (free drug) via HPLC [1].
Affinity Chromatography Identifies specific protein binding partners by using the drug immobilized on a solid phase. Couple this compound to a chromatographic bead matrix. Pass a protein mixture (e.g., cell lysate) through the column. Wash and elute specifically bound proteins. Identify partners via mass spectrometry [4].

The following workflow diagram illustrates how these techniques can be integrated into a complete research plan.

cluster_1 Discovery & Validation Start Start: this compound Protein Binding Assessment MethodSelection Select Primary Method Start->MethodSelection ED Equilibrium Dialysis (Free Fraction) MethodSelection->ED UF Ultrafiltration (Free Fraction) MethodSelection->UF AC Affinity Chromatography (Binding Partner ID) MethodSelection->AC Analysis Analysis via Validated HPLC ED->Analysis UF->Analysis Validate Validate Binding in Cellular Models AC->Validate Analysis->Validate Outcome Report Binding Parameters: % Bound, Binding Partners, Functional Consequences Validate->Outcome

Key Research Implications

Investigating this compound's protein binding is critical beyond standard pharmacokinetic profiling.

  • Overcoming Chemoresistance: The binding of this compound to HSP27 inhibits its chaperone function, which can restore apoptosis in cancer cells and overcome resistance to chemotherapeutics like bortezomib [4] [3]. This represents a novel, repurposed anti-cancer mechanism.
  • Pharmacokinetic and Safety Profile: Its high plasma protein binding (>95%) influences its distribution, half-life, and drug interaction potential [2]. The critical interaction with 5-fluorouracil is due to its metabolite inhibiting a key enzyme, underscoring the need for thorough interaction studies [2] [3].

References

Application Notes and Protocols: Identification and Analysis of Brivudine and its Metabolite Bromovinyluracil (BVU)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Brivudine ([E]-5-[2-bromovinyl]-2'-deoxyuridine) is a nucleoside analog antiviral drug used primarily for the treatment of herpes zoster. Understanding its metabolic pathway is crucial for both therapeutic monitoring and safety assessment, particularly due to the clinically significant drug interactions associated with its primary metabolite, bromovinyluracil (BVU). These application notes provide detailed methodologies for the identification and analysis of this compound and its metabolites, supporting research and development activities for this potent antiviral agent [1] [2].

The metabolic transformation of this compound to BVU represents a critical pathway that directly impacts patient safety, as BVU is responsible for potentially serious drug interactions with fluoropyrimidine-based chemotherapeutic agents. This document provides experimental protocols for quantifying this transformation and analyzing the resulting metabolites using advanced analytical techniques [1] [2].

Metabolic Pathways

Primary Metabolic Transformation

This compound undergoes predictable metabolic transformations in biological systems. The primary pathway involves rapid conversion to bromovinyluracil (BVU) through cleavage of the glycosidic bond. The metabolic pathway can be visualized as follows:

G This compound This compound Enzyme Thymidine phosphorylase This compound->Enzyme First-pass metabolism BVU Bromovinyluracil (BVU) Enzyme->BVU Metabolic conversion DPD Dihydropyrimidine dehydrogenase (DPD) BVU->DPD Irreversible inhibition Interaction 5-Fluorouracil Toxicity DPD->Interaction Metabolic blockade

Figure 1. Metabolic pathway of this compound and its clinically significant drug interaction mechanism. This compound is converted to BVU, which irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), potentially causing toxic 5-fluorouracil accumulation.

Key Metabolic Characteristics
  • Conversion Enzyme: Thymidine phosphorylase is primarily responsible for cleaving this compound to BVU [2]
  • Metabolic Sites: First-pass metabolism occurs extensively in the liver, with additional potential contribution from gut microbiota [3]
  • Protein Binding: this compound demonstrates high protein binding (>95%), which can influence free drug concentrations [2]
  • Reversibility: BVU-induced DPD inhibition is irreversible, with enzyme recovery requiring up to 18 days after this compound discontinuation [1] [2]

Analytical Methods

Sample Preparation Protocols
3.1.1 Plasma/Serum Sample Preparation
  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to 100 µL of plasma sample
  • Vortexing: Mix vigorously for 30 seconds
  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Collection: Transfer supernatant to clean vial for analysis
  • Storage: Store samples at -30°C until analysis if not processed immediately [4]
3.1.2 Tissue Homogenate Preparation
  • Homogenization: Prepare 1:4 (w/v) tissue homogenates in phosphate buffer (pH 7.4)
  • Centrifugation: Centrifuge at 9,000 × g for 20 minutes at 4°C
  • Collection: Collect supernatant for analysis [4]
Instrumental Analysis
3.2.1 Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

Based on validated approaches for nucleoside analogs and their metabolites [5] [4]:

Table 1. LC-MS Instrument Parameters

Parameter Setting
LC System Agilent 1100 HPLC System
MS Detector API 2000 Triple Quadrupole or LTQ XL Orbitrap
Column C18 reversed-phase (2.1 × 100 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Program 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray ionization (ESI) positive mode
3.2.2 High-Resolution Mass Spectrometry

For definitive metabolite identification, high-resolution mass spectrometry provides superior characterization:

Table 2. HR-MS Parameters for Metabolite Identification

Parameter Setting
Instrument LTQ XL Orbitrap Discovery
Resolution 30,000 (FT/MS mode)
Mass Accuracy < 5 ppm
Scan Range m/z 100-600
Fragmentation Data-dependent MS/MS
Collision Energy 20-40 eV (stepped)
Identification Workflow

The general workflow for metabolite identification follows these established steps:

G SamplePrep Sample Preparation (Protein precipitation) LCMS LC-MS Analysis (HR-MS and MS/MS) SamplePrep->LCMS FeatureDetect Feature Detection and Alignment LCMS->FeatureDetect PredMetab In silico Metabolite Prediction FeatureDetect->PredMetab Mass defect filtering StructureID Structural Identification PredMetab->StructureID Spectral matching Validation Method Validation StructureID->Validation

Figure 2. Workflow for this compound metabolite identification and analysis, incorporating in silico prediction and high-resolution mass spectrometry.

Experimental Data

Physicochemical Properties

Table 3. Physicochemical Properties of this compound and BVU

Parameter This compound BVU
Molecular Formula C₁₁H₁₃BrN₂O₅ C₆H₅BrN₂O₂
Molecular Weight 333.138 g·mol⁻¹ 201.02 g·mol⁻¹
CAS Number 69304-47-8 73110-56-2
Water Solubility Freely soluble Freely soluble
Melting Point 165-166°C (decomposes) Not specified
Pharmacokinetic Parameters

Table 4. Key Pharmacokinetic Parameters of this compound

Parameter Value Notes
Bioavailability 30% Extensive first-pass metabolism [2]
Tmax 1 hour Rapid absorption [2]
Protein Binding >95% High degree of binding [2]
Elimination Half-life 16 hours Prolonged terminal phase [2]
Primary Excretion Route Renal (65%) Mainly as metabolites [2]
Fecal Excretion 20% Minor route [2]

Safety and Regulatory Considerations

Critical Drug Interactions

The this compound-BVU pathway presents significant clinical safety concerns:

  • DPD Inhibition: BVU irreversibly inhibits dihydropyrimidine dehydrogenase (DPD)
  • Fluoropyrimidine Interaction: Coadministration with 5-fluorouracil, capecitabine, tegafur, or flucytosine is contraindicated
  • Toxicity Mechanism: DPD inhibition causes dramatically increased systemic exposure to 5-FU (up to 15-fold)
  • Clinical Manifestation: Potentially lethal bone marrow suppression and gastrointestinal toxicity [1] [2]
Safety Protocols
  • Washout Period: Allow至少 18 days between this compound discontinuation and fluoropyrimidine administration
  • Patient Screening: Exclude patients receiving or scheduled to receive fluoropyrimidine therapy
  • Analytical Monitoring: Implement rigorous testing for BVU accumulation in high-risk patients

Conclusion

The identification and analysis of this compound and its metabolite BVU requires sophisticated analytical approaches, primarily using LC-MS/MS and HR-MS platforms. The detailed protocols provided herein enable accurate quantification and characterization of these compounds in biological matrices. Particular attention must be paid to the clinically significant interaction between BVU and fluoropyrimidine drugs, which necessitates careful patient management and monitoring strategies. These application notes provide a foundation for research and clinical monitoring of this potent antiviral agent and its pharmacologically active metabolite.

References

Brivudine clinical trial protocol design

Author: Smolecule Technical Support Team. Date: February 2026

Brivudine at a Glance

The table below summarizes the key characteristics of this compound for your reference.

Aspect Details
Drug Type Small molecule, nucleoside analogue [1] [2]
Primary Approved Indication Treatment of Herpes Zoster (shingles) in immunocompetent adults [3] [4] [5]
Key Mechanism of Action (Antiviral) Phosphorylated by viral thymidine kinase to an active triphosphate form, which competitively inhibits viral DNA polymerase and acts as an alternate substrate, causing viral DNA chain termination [3] [5].
Key Mechanism of Action (Anticancer) Potent inhibitor of heat shock protein Hsp27 chaperone function, restoring apoptosis in cancer cells [3]. Impairs cell growth in low folic acid conditions by targeting enzymes in folate metabolism [6].
Standard Antiviral Dosage 125 mg, orally, once daily for 7 days [3] [5]
Approval Status Approved in several European countries (e.g., Austria, Germany, Italy); Not approved in the U.S. or Canada [1] [5] [2].

Proposed Clinical Trial Framework for a New this compound Indication

This framework outlines a Phase II/III trial design to evaluate the efficacy and safety of this compound in combination with a standard chemotherapeutic agent for a specific cancer, building on recent preclinical discoveries.

Scientific Rationale

Recent research reveals that this compound's anticancer activity is highly dependent on the nutrient environment. It demonstrates potent activity against leukemia cell lines under culture conditions with low folic acid, which mimics human blood, by targeting two key enzymes in folate metabolism [6]. Furthermore, this compound has been shown to inhibit Hsp27, a protein linked to chemoresistance, and can effectively inhibit the growth of bortezomib-resistant multiple myeloma cells when combined with bortezomib [3]. These findings provide a strong mechanistic basis for clinical evaluation.

Study Design
  • Trial Type: Randomized, double-blind, placebo-controlled, multicenter trial.
  • Population: Adult patients (e.g., aged 18-75) with histologically confirmed specific cancer (e.g., pancreatic adenocarcinoma [2] or relapsed/refractory Multiple Myeloma) who have developed resistance to first-line therapy.
  • Intervention Groups:
    • Arm A (Experimental): Standard Chemotherapy (e.g., Bortezomib [3]) + Oral this compound (125 mg, once daily).
    • Arm B (Control): Standard Chemotherapy + Matched Oral Placebo (once daily).
  • Treatment Duration: Treatment cycles will be administered until disease progression, unacceptable toxicity, or for a maximum of 12 cycles.
Key Endpoints
  • Primary Endpoint: Progression-Free Survival (PFS), defined as the time from randomization to disease progression or death from any cause.
  • Secondary Endpoints:
    • Overall Survival (OS).
    • Objective Response Rate (ORR) per RECIST 1.1 criteria.
    • Incidence and severity of Adverse Events (AEs) graded per NCI CTCAE v6.0.
    • Quality of Life (QoL) assessment using validated questionnaires.
Critical Protocol Considerations
  • Stratification: Patients should be stratified based on prior lines of therapy and folate/Vitamin B12 levels at baseline, given the identified drug-nutrient interaction [6] [7].
  • Strict Contraindication and Washout Period: The protocol must explicitly exclude patients currently receiving or with recent exposure (within 4 weeks) to fluoropyrimidines such as 5-fluorouracil (5-FU), capecitabine, tegafur, and the antifungal flucytosine [3] [5]. This compound's metabolite irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), leading to severely toxic levels of these drugs [3] [5].
  • Biomarker Exploration: Consider collecting tumor tissue and blood samples for exploratory analysis of Hsp27 expression levels and folate pathway-related biomarkers to identify potential predictive biomarkers of response.

Safety and Monitoring Protocols

A robust safety monitoring plan is crucial, especially for a drug with a known serious interaction.

Pharmacovigilance Plan
  • Adverse Event Monitoring: Standard AEs like nausea, headache, and elevated liver enzymes should be monitored, as they are reported with a frequency similar to other antivirals [4] [5].
  • Specific Risk Monitoring: Be vigilant for rare but serious events including acute hepatitis and delirium, which have been reported in post-marketing surveillance [3].
  • Laboratory Monitoring: Schedule regular blood tests (Complete Blood Count, Comprehensive Metabolic Panel) to monitor for hematological toxicity, liver function abnormalities, and renal function [7].
Managing the Critical Drug-Drug Interaction

The most significant safety issue is the interaction with fluoropyrimidines. The following workflow visualizes the essential safety protocol for managing this risk.

Start Start: Patient Screening Check Check for Fluoropyrimidine Use Start->Check Decision Is patient taking or recently took a fluoropyrimidine? Check->Decision Action_Exclude STRICTLY EXCLUDE from trial Decision->Action_Exclude Yes Action_Proceed Proceed with Enrollment and this compound Treatment Decision->Action_Proceed No Educate Formally Educate Patient on Interaction Risk Action_Proceed->Educate Monitor Monitor for Toxicity: - Bone Marrow Suppression - GI Toxicity Educate->Monitor

Diagram Title: Safety Protocol for this compound-Fluoropyrimidine Interaction

Laboratory Experimental Protocols

For the translational research component of a trial, here are detailed methodologies for key experiments.

Protocol: Assessing this compound's Impact on VZV Replication In Vitro
  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against Varicella-Zoster Virus (VZV) in cell culture.
  • Cell Line and Virus: Human foreskin fibroblast (HFF) cells; VZV clinical isolate (e.g., strain Oka).
  • Procedure:
    • Seed HFF cells in 96-well plates and grow to confluence.
    • Infect cells with VZV at a low multiplicity of infection (MOI of 0.01).
    • After viral adsorption, add serial dilutions of this compound (e.g., 0.001 µM to 10 µM). Include acyclovir as a control and untreated infected cells as a virus control.
    • Incubate for 5-7 days.
    • Quantify viral replication using a plaque reduction assay or real-time PCR for VZV DNA.
  • Data Analysis: Calculate the IC₅₀ using non-linear regression (sigmoidal dose-response model) [3].
Protocol: Evaluating Anti-Cancer Synergy with Chemotherapy
  • Objective: To assess the combinatorial effect of this compound and bortezomib on chemoresistant cancer cell growth.
  • Cell Line: Bortezomib-resistant multiple myeloma cell line (e.g., NCI-H929/BTZ-R) [3].
  • Procedure:
    • Culture cells in a medium with low folic acid to mimic in vivo conditions [6].
    • Seed cells in 384-well plates.
    • Treat with a matrix of this compound and bortezomib concentrations using a high-throughput screening system [6].
    • Incubate for 72 hours.
    • Measure cell viability using a resazurin-based (Alamar Blue) or ATP-based (CellTiter-Glo) assay.
  • Data Analysis: Analyze drug interaction and calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.

Pathways and Workflow Visualization

The following diagram synthesizes the dual mechanisms of action of this compound and their biological consequences, as identified in recent research.

cluster_antiviral Antiviral Mechanism cluster_anticancer Anticancer Mechanisms This compound This compound ViralTK Viral Thymidine Kinase This compound->ViralTK Hsp27 Inhibits Hsp27 Chaperone Function This compound->Hsp27 FolatePath Targets Enzymes in Folate Metabolism This compound->FolatePath In Low Folate Conditions BVdU_Triphosphate This compound Triphosphate ViralTK->BVdU_Triphosphate DNAPol Viral DNA Polymerase BVdU_Triphosphate->DNAPol Competitive Inhibition ChainTerm DNA Chain Termination BVdU_Triphosphate->ChainTerm Incorporation Apoptosis Restores Apoptosis Hsp27->Apoptosis GrowthInhibit Impairs Cell Growth (Low Folate Conditions) FolatePath->GrowthInhibit

Diagram Title: Dual Mechanisms of Action for this compound

Important Considerations for Protocol Design

  • Efficacy in Herpes Zoster: A 2024 meta-analysis confirmed that this compound is effective for shingles and superior to acyclovir/valacyclovir in reducing postherpetic neuralgia, though evidence on safety remains limited and warrants careful monitoring in trials [8].
  • Emerging Applications: Recent case reports (2025) highlight this compound's successful use as monotherapy for VZV encephalitis in patients intolerant to intravenous acyclovir, suggesting a potential new therapeutic niche [9].

References

Brivudine Stability Testing: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

Brivudine is a synthetic nucleoside analogue (chemically known as (E)-5-(2-bromovinyl)-2'-deoxyuridine) used primarily for the treatment of herpes zoster [1]. The objective of this document is to outline the stability testing and storage conditions for this compound drug substance and its finished dosage forms (e.g., tablets) in accordance with International Council for Harmonisation (ICH) guidelines. The goal is to ensure the drug's identity, strength, quality, and purity throughout its shelf life by defining re-test periods and recommended storage conditions [2].

Mechanism of Action and Stability Implications

Understanding the chemical structure and mechanism of this compound is crucial for anticipating its degradation pathways.

  • Mechanism of Action: this compound is a thymidine analogue. It is phosphorylated by viral thymidine kinase to its active form, this compound triphosphate. This active metabolite is incorporated into the growing viral DNA chain by DNA polymerase, leading to premature chain termination and inhibition of viral replication [1].
  • Stability Implications: The chemical structure of this compound, particularly its bromovinyl group and the glycosidic bond, suggests potential degradation pathways. The molecule is susceptible to hydrolysis (cleavage of the glycosidic bond or other functional groups in the presence of moisture), oxidation (potentially at the bromovinyl moiety), and thermal degradation when exposed to high temperatures. The stability study design must therefore stress these conditions to identify likely degradation products.

The following diagram illustrates the primary chemical degradation pathway for this compound under hydrolytic stress.

BrivudineHydrolysis This compound Acid Hydrolysis Pathway This compound This compound Protonation Acidic Medium (Protonation) This compound->Protonation GlycosidicCleavage Glycosidic Bond Cleavage Protonation->GlycosidicCleavage DegradationProducts Degradation Products (e.g., Bromovinyluracil, Sugar Derivative) GlycosidicCleavage->DegradationProducts

Regulatory Framework and Storage Conditions

Stability testing must be performed as per ICH Q1A(R2) guidelines for stability testing of new drug substances and products [2]. The following table summarizes the standard storage conditions for stability testing as per ICH.

Table 1: ICH Stability Testing Storage Conditions [2]

Study Type Storage Condition Minimum Time Period Covered at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months

Note: For drug products to be stored in a refrigerator, specific conditions apply (e.g., 5°C ± 3°C for long-term). Based on its thermal properties, this compound is likely suitable for room temperature storage, but this must be confirmed experimentally [2].

Experimental Protocols

Forced Degradation (Stress Testing) Studies

Forced degradation studies help in identifying the intrinsic stability characteristics of the drug substance and in validating the stability-indicating power of analytical methods.

  • Objective: To elucidate the degradation pathways of this compound and validate the stability-indicating analytical method.
  • Protocol:
    • Acidic Hydrolysis: Expose a this compound solution (in 0.1 M HCl) to 60°C for 1-7 days. Periodically sample and neutralize.
    • Basic Hydrolysis: Expose a this compound solution (in 0.1 M NaOH) to 60°C for 1-7 days. Periodically sample and neutralize.
    • Oxidative Degradation: Expose a this compound solution to 3% Hydrogen Peroxide (H₂O₂) at room temperature for 1-7 days.
    • Thermal Degradation: Expose solid this compound to a dry heat condition of 70°C in an oven for 1-4 weeks.
    • Photostability: Expose solid and/or solution states of this compound to ICH Q1B-approved visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/m²).
  • Analysis: All samples, along with unstressed controls, are analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with a UV/PDA detector. The method should demonstrate separation of degradation products from the main peak and from each other (peak purity).

The workflow for conducting forced degradation studies is systematic and follows a logical sequence.

StressTestingWorkflow Forced Degradation Study Workflow Start Prepare this compound Sample Solutions StressConditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->StressConditions Analyze Analyze by HPLC-UV/PDA StressConditions->Analyze Identify Identify and Characterize Major Degradation Products Analyze->Identify Report Document Degradation Pathways and Method Stability-Indicating Power Identify->Report

Accelerated and Long-Term Stability Study Protocol

This protocol defines the standard procedure for conducting formal stability studies on this compound batches.

  • Objective: To establish a re-test period for the this compound drug substance and a shelf life for the drug product, and to recommend storage conditions.
  • Materials: Three primary batches of this compound drug substance and drug product (minimum pilot scale), manufactured by a validated process.
  • Protocol:
    • Container Closure: Package the samples in the container closure system proposed for marketing.
    • Storage: Place the batches in the stability chambers set to the conditions outlined in Table 1.
    • Sampling Time Points:
      • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
      • Accelerated: 0, 3, 6 months.
    • Testing: Analyze samples according to a pre-defined stability-indicating testing plan.

Table 2: Stability Testing Profile for this compound

Attribute Category Test Method & Specifications
Appearance Physical Visual description, Color, Clarity
Assay Chemical HPLC-UV (% of label claim, 90.0%-110.0%)
Related Substances (Degradation Products) Chemical HPLC-UV (Identify and quantify individual and total impurities)
Water Content Physical Karl Fischer Titration (as per specification)
Dissolution (for solid oral dosage forms) Performance USP Apparatus (Meet Q value in medium)
Microbiological Testing Microbiological Total Microbial Count, Total Yeast and Mold Count

Data Analysis and Interpretation

  • Stability Assessment: The data from the stability studies must be statistically analyzed. For the assay, a 95% confidence limit should be applied, and the degradation should not show significant change over time. A significant change at the accelerated condition is defined, for example, as a 5% potency loss from initial value.
  • Shelf-Life Calculation: The shelf life or re-test period is determined based on the long-term data. If a significant change occurs under accelerated conditions, the proposed shelf life should not exceed the data supported by the long-term studies, and the intermediate condition data becomes critical for assessment [2].
  • Storage Statement: Based on the stability data, a label storage statement such as "Store at room temperature (15°C - 30°C)" or "Store below 25°C" can be derived. The statement must be supported by the long-term data.

Conclusion

A comprehensive stability study program, as outlined in this application note, is essential to ensure the quality, safety, and efficacy of this compound throughout its shelf life. Adherence to ICH guidelines, coupled with a scientific understanding of the molecule's degradation behavior, allows for the establishment of scientifically justified and regulatory-compliant storage conditions and shelf life. The protocols provided herein serve as a detailed template for researchers and scientists engaged in the development of this compound-based pharmaceutical products.

References

Comprehensive Bioanalytical Method Development and Validation for Brivudine in Human Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Brivudine and Analytical Challenges

This compound (BVDU) is a 5′-halogenated thymidine nucleoside analogue with excellent antiviral activity against herpes zoster virus and has been licensed for treatment in several European countries [1]. As a potent antiviral agent, this compound presents specific bioanalytical challenges due to its need for precise quantification in biological matrices at therapeutic concentrations. The structural similarity of this compound to endogenous nucleosides necessitates highly selective analytical methods to avoid interference from matrix components. Additionally, the potential interaction between this compound and 5-fluorouracil, which may lead to enhanced toxicity, underscores the importance of reliable monitoring methods for safe clinical application [1].

Bioanalytical method development for this compound must address several key aspects: extraction efficiency from biological matrices, chromatographic separation from interfering components, and sensitive detection at clinically relevant concentrations. The method must also be fully validated according to regulatory guidelines to ensure reliability for pharmacokinetic studies and therapeutic drug monitoring applications. This application note provides a comprehensive protocol for the quantification of this compound in human plasma using HPLC, with detailed validation parameters and experimental procedures suitable for implementation in research and clinical settings.

Table 1: Comparison of Bioanalytical Methods for this compound

Method Parameter HPLC Method with UV Detection [2] HPLC Method with UV Detection (Bioanalytical) [3]
Analytical Technique UV Spectrophotometry RP-HPLC with UV Detection
Matrix Pharmaceutical Dosage Form Human Plasma with K₂EDTA
Detection Wavelength 250 nm Not specified
Linear Range 2-10 μg/mL 85.205-4500.246 ng/mL
Sample Preparation Dilution with methanol Solid Phase Extraction (SPE)
Retention Time Not applicable 3.55 minutes
Internal Standard Not used Sofosbuvir
Primary Application Quality control of formulations BA/BE and TDM studies

Detailed Experimental Protocol for HPLC Analysis of this compound in Human Plasma

Materials and Reagents
  • Reference standards: this compound (CAS No. 69304-47-8) and internal standard Sofosbuvir [3]
  • Biological matrix: Human plasma with K₂EDTA as anticoagulant [3]
  • Solvents: HPLC-grade methanol, acetonitrile, ortho-phosphoric acid, and purified water [3]
  • Equipment: HPLC system with UV detector, Zorbax Eclipse XDB-C₁₈ Column (150 × 4.6 mm, 5 μm), solid phase extraction apparatus, micropipettes, vortex mixer, centrifuge, and nitrogen evaporator [3]
Instrumentation and Chromatographic Conditions

The chromatographic separation is performed using reversed-phase chromatography with the following specific conditions:

  • Column: Zorbax Eclipse XDB-C₁₈ (150 × 4.6 mm, 5 μm particle size) [3]
  • Mobile phase: Methanol:0.5% Ortho-phosphoric acid (65:35, v/v) [3]
  • Flow rate: 0.7 mL/min [3]
  • Detection: UV detection (wavelength not specified in available literature)
  • Injection volume: Not specified in available literature (typically 20-50 μL for plasma samples)
  • Retention times: this compound = 3.55 minutes, Internal Standard (Sofosbuvir) = 7.87 minutes [3]
  • Total run time: Not specified but can be estimated as approximately 10-12 minutes based on retention times
Sample Preparation Protocol Using Solid Phase Extraction
  • Preparation of standard solutions:

    • Prepare stock solution of this compound at appropriate concentration in methanol
    • Prepare working solutions through serial dilution with mobile phase or diluent
    • Prepare internal standard solution (Sofosbuvir) at fixed concentration [3]
  • Plasma sample processing:

    • Aliquot 100 μL of plasma sample into a clean tube
    • Add fixed volume of internal standard working solution (e.g., 10-20 μL) [3]
    • Vortex the mixture for 10-30 seconds to ensure proper mixing
  • Solid phase extraction procedure:

    • Condition SPE cartridge with methanol followed by water or buffer
    • Load plasma sample onto conditioned cartridge
    • Wash with appropriate solvent to remove interfering compounds
    • Elute this compound and internal standard with elution solvent (likely methanol or acetonitrile based on method)
    • Evaporate eluent to dryness under nitrogen stream at mild temperature (25-40°C) [3]
  • Reconstitution:

    • Reconstitute dry residue with 100-200 μL of mobile phase or reconstitution solution
    • Vortex thoroughly to ensure complete dissolution
    • Transfer to HPLC vials for analysis [3]

The sample preparation workflow is visualized below:

G A Aliquot 100 μL plasma B Add Internal Standard A->B C Vortex Mix (10-30 sec) B->C D Condition SPE Cartridge C->D E Load Plasma Sample D->E F Wash with Solvent E->F G Elute Analytes F->G H Evaporate to Dryness G->H I Reconstitute in Mobile Phase H->I J HPLC Analysis I->J

Figure 1: Sample Preparation Workflow for this compound Extraction from Human Plasma

Calibration Curve Preparation
  • Prepare calibration standards by spiking blank plasma with this compound working solutions to cover the concentration range of 85.205 to 4500.246 ng/mL [3]
  • Include a blank plasma sample (without analyte) and zero standard (with IS only) in each calibration curve
  • Process calibration standards following the same sample preparation protocol as unknown samples
  • Plot peak area ratio (this compound/IS) versus nominal concentration and perform regression analysis

Method Validation Results and Acceptance Criteria

Specificity and Selectivity

The method's specificity was demonstrated by comparing chromatograms of blank human plasma from at least six different sources with those spiked with this compound and internal standard. No significant interference from endogenous plasma components was observed at the retention times of this compound (3.55 min) or internal standard (7.87 min) [3]. This confirms that the method can differentiate and quantify this compound reliably in the presence of other plasma constituents.

Linearity and Sensitivity

The analytical method demonstrated excellent linearity over the concentration range of 85.205-4500.246 ng/mL for this compound in human plasma. The coefficient of determination (r²) was greater than 0.99, confirming a strong linear relationship between concentration and detector response [3]. The lower limit of quantification (LLOQ) was established at 85.205 ng/mL, indicating the method's sensitivity to reliably detect and quantify this compound at the lowest end of the calibration curve with appropriate precision and accuracy [3].

Table 2: Method Validation Parameters for this compound in Human Plasma

Validation Parameter Results Acceptance Criteria
Linearity Range 85.205-4500.246 ng/mL r² > 0.99
LLOQ 85.205 ng/mL Accuracy: 80-120%, Precision: ≤20%
Intra-run Precision (%CV) 2.99-6.31% ≤15%
Inter-run Precision (%CV) 3.67-5.80% ≤15%
Intra-run Accuracy 97.55-105.37% 85-115%
Inter-run Accuracy 99.27-102.15% 85-115%
Extraction Recovery Not fully specified Consistent and reproducible
Precision and Accuracy

The method precision was evaluated through both intra-run and inter-run studies at multiple concentration levels across the calibration range. The intra-run precision (repeatability) ranged from 2.99% to 6.31% CV, while inter-run precision (intermediate precision) ranged from 3.67% to 5.80% CV [3]. These values are well within the acceptable limits of ≤15% CV, demonstrating the method's reliability for this compound quantification.

The method accuracy was assessed by comparing measured concentrations with nominal values. Intra-run accuracy ranged from 97.55% to 105.37%, while inter-run accuracy ranged from 99.27% to 102.15% [3]. All values fell within the acceptance criteria of 85-115%, confirming that the method provides accurate quantification of this compound in human plasma across the validated concentration range.

Extraction Recovery and Matrix Effects

Although complete recovery data for this compound is not explicitly provided in the available literature, the method employed solid phase extraction which typically provides efficient and reproducible extraction of analytes from plasma matrices [3]. The use of a stable internal standard (Sofosbuvir) helps to correct for any variability in extraction efficiency or matrix effects. The recovery of this compound should be consistent and reproducible as demonstrated by the precision and accuracy data.

The validation process includes assessment of matrix effects by comparing analyte responses in post-extraction spiked samples with those in pure solution. While specific matrix effect data is not provided in the available sources, the use of stable isotope-labeled internal standards is recommended for mass spectrometry methods to compensate for matrix effects, though this particular method uses UV detection [4].

The relationship between different validation parameters is illustrated below:

Figure 2: Interrelationship of Key Validation Parameters for Bioanalytical Methods

Applications in Pharmaceutical Research and Conclusions

Therapeutic Drug Monitoring and Bioequivalence Studies

The validated HPLC method for this compound quantification in human plasma is particularly suitable for therapeutic drug monitoring (TDM) and bioequivalence/bioavailability studies (BA/BE) [3]. For TDM applications, the method enables clinicians to monitor this compound concentrations in patients receiving therapy, potentially optimizing dosing regimens for enhanced efficacy while minimizing adverse effects. For BA/BE studies, the validated method allows precise characterization of this compound pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, and AUC, which are critical for regulatory approval of generic formulations.

The method's linear dynamic range of 85.205 to 4500.246 ng/mL is appropriate for capturing therapeutic concentrations of this compound following clinical dosing [3]. The use of solid phase extraction provides clean samples that enhance method robustness and column longevity, making the method suitable for processing large numbers of clinical samples typically encountered in pharmacokinetic studies.

Stability Considerations

While specific stability data for this compound in plasma is not provided in the available literature, comprehensive method validation should include:

  • Short-term stability at room temperature
  • Long-term stability at storage temperature (typically -20°C or -70°C)
  • Freeze-thaw stability through multiple cycles
  • Post-preparative stability in the autosampler

These studies ensure that this compound concentrations remain unchanged under various storage and handling conditions encountered during actual study sample analysis.

Conclusion

The described HPLC method with UV detection provides a reliable, precise, and accurate approach for quantifying this compound in human plasma. The method validation data demonstrates compliance with regulatory requirements for bioanalytical methods, supporting its application in preclinical and clinical studies. The sample preparation protocol using solid phase extraction offers efficient cleanup of plasma samples, while the chromatographic conditions provide adequate separation with reasonable run times. This method represents a valuable tool for researchers investigating the pharmacokinetics of this compound and clinicians engaged in therapeutic monitoring of this antiviral agent.

References

Brivudine drug interactions contraindications management

Author: Smolecule Technical Support Team. Date: February 2026

Critical Drug Interactions & Contraindications

The table below summarizes the key drug interaction and contraindication information essential for safety assessments.

Interacting Drug / Class Interaction Severity Underlying Mechanism Clinical Management
5-Fluorouracil (5-FU), Capecitabine, Tegafur [1] [2] Contraindicated (Life-threatening) Brivudine inhibits Dihydropyrimidine dehydrogenase (DPD), preventing catabolism of 5-FU, leading to toxic accumulation [1] [2]. Strict avoidance. A washout period of at least 4 weeks is required between stopping this compound and starting 5-FU-based therapy [2].
Other Antiviral Drugs (e.g., Acyclovir, Valacyclovir) Potential (Theoretical) Potential for additive effects or unknown interactions [2]. Caution is advised. Clinical monitoring is recommended when used concomitantly [2].
CYP450 Metabolized Drugs No Interaction Expected Evidence suggests this compound has no significant CYP or P-glycoprotein involvement [3]. Coadministration is likely safe.

Mechanistic Pathway of this compound-5-FU Interaction

The following diagram illustrates the critical pharmacokinetic interaction between this compound and 5-Fluorouracil, which is the basis for their absolute contraindication.

brivudine_5fu_interaction This compound and 5-FU Interaction Pathway 5-FU Administration 5-FU Administration 5-FU Catabolism 5-FU Catabolism 5-FU Administration->5-FU Catabolism Inactive Metabolites Inactive Metabolites 5-FU Catabolism->Inactive Metabolites Normal Pathway Toxic 5-FU Accumulation Toxic 5-FU Accumulation 5-FU Catabolism->Toxic 5-FU Accumulation Result This compound Administration This compound Administration DPD Enzyme Inhibition DPD Enzyme Inhibition This compound Administration->DPD Enzyme Inhibition Competitive Inhibition DPD Enzyme Inhibition->5-FU Catabolism Blocked Severe Haematological\nand Gastrointestinal Toxicity Severe Haematological and Gastrointestinal Toxicity Toxic 5-FU Accumulation->Severe Haematological\nand Gastrointestinal Toxicity

Frequently Asked Questions for Researchers

Q1: What is the primary metabolic pathway of this compound, and are there concerns for CYP-based interactions? A1: The metabolism of this compound has been poorly described. However, current evidence indicates no significant involvement of Cytochrome P450 (CYP) enzymes or the P-glycoprotein (Pg-p) transporter. Therefore, a clinically significant pharmacokinetic interaction via these common pathways appears unlikely [3].

Q2: In which patient populations should this compound be used with particular caution beyond the known drug interactions? A2: While not an exhaustive list, caution is advised in the following populations:

  • Immunocompromised Patients: The safety profile of this compound in immunocompromised individuals is not fully established, and its use in this population requires a careful risk-benefit evaluation [4] [5].
  • Patients with Hypersensitivity: It is contraindicated in patients with known hypersensitivity to this compound or any of its components [2].

Q3: What is the clinical evidence for this compound's efficacy compared to other antivirals? A3: A 2024 meta-analysis of 4,171 patients found that this compound showed better clinical efficacy and was more effective in preventing Postherpetic Neuralgia (PHN) compared to acyclovir and valacyclovir, without increasing the overall risk of adverse reactions [6]. However, larger prospective studies are still warranted to further confirm these findings [6].

Suggested Experimental Protocols for Interaction Studies

For researchers investigating this compound's interactions, the following protocols provide a methodological starting point.

1. In Vitro Assessment of DPD Inhibition

  • Objective: To quantify the inhibitory effect of this compound (and its metabolites) on the DPD enzyme.
  • Methodology:
    • Enzyme Source: Use human liver cytosol or recombinant human DPD protein.
    • Reaction: Incubate the enzyme with a labeled substrate (e.g., 5-FU) and varying concentrations of this compound.
    • Analysis: Measure the formation of the metabolite dihydrofluorouracil (DHFU) using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to determine the potency of inhibition.

2. Cytotoxicity Assay in Co-treated Cell Lines

  • Objective: To demonstrate the functional consequence of the interaction in a cellular model.
  • Methodology:
    • Cell Line: Select a cancer cell line sensitive to 5-FU (e.g., HCT-116 colorectal cancer cells).
    • Treatment: Treat cells with:
      • 5-FU alone (across a range of concentrations).
      • This compound alone (at a clinically relevant concentration).
      • A fixed combination of this compound with the 5-FU concentration series.
    • Endpoint: After 72 hours, assess cell viability using a standard assay like MTT or CellTiter-Glo.
    • Expected Outcome: A leftward shift in the 5-FU dose-response curve in the presence of this compound, indicating increased cytotoxicity.

References

Brivudine & 5-FU Interaction: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Interaction & Key Facts

Core Mechanism: Brivudine is metabolized to bromovinyluracil (BVU), which causes irreversible inhibition of the enzyme dihydropyrimidine dehydrogenase (DPD) [1] [2]. DPD is the initial and rate-limiting enzyme responsible for catabolizing over 85% of administered 5-FU [3] [4]. This inhibition leads to dramatically reduced 5-FU clearance, resulting in toxic systemic accumulation.

Critical Safety Note: This interaction has resulted in fatal outcomes due to severe toxicity including medullar aplasia (bone marrow suppression), intestinal mucosa atrophy, and pancytopenia [5] [2] [6]. The DPD inhibition can persist for up to 18 days after this compound therapy concludes [1].

Frequently Asked Questions (FAQs)

Q1: What is the exact molecular mechanism behind this interaction? The mechanism involves sequential metabolic and inhibitory steps:

  • This compound is rapidly converted to bromovinyluracil (BVU) by thymidine phosphorylase [1]
  • BVU is reduced to a reactive form that covalently binds to DPD [2]
  • This forms an irreversible enzyme-inhibitor complex, completely blocking DPD activity [2]
  • With DPD inactivated, 5-FU cannot be properly catabolized, leading to prolonged elevated plasma and tissue concentrations [2]

Q2: Which specific fluoropyrimidine drugs are contraindicated? The contraindication extends to:

  • 5-Fluorouracil (5-FU) and its intravenous formulations [1] [6]
  • Oral prodrugs including capecitabine [2] and tegafur [1]
  • Related antimycotic drug flucytosine (5-FC) due to structural similarity [1]

Q3: How long must we wait after this compound treatment before safely administering 5-FU? A minimum 4-week washout period is essential. DPD function can remain compromised for up to 18 days after standard this compound therapy [1]. The extended washout accounts for enzyme turnover and recovery of normal metabolic activity.

Q4: Does this interaction affect topical 5-FU formulations? Yes. Even topically applied 5-FU can be dangerous in combination with this compound [1] [7]. Research protocols explicitly exclude patients receiving this combination [7].

Q5: Are there analytical methods to detect DPD inhibition in experimental models? Yes, key methodologies include:

  • Uracilemia measurement: Plasma uracil concentration before fluoropyrimidine administration [8] [9]
  • DPYD genotyping: Identifying genetic variants in the DPD gene [9]
  • Enzyme activity assays: Measuring DPD activity in peripheral blood mononuclear cells (PBMCs) [8]

Quantitative Data Summary

Table 1: Pharmacokinetic & Clinical Parameters of this compound-5-FU Interaction

Parameter Value/Range Context & Significance
DPD Inhibition Duration Up to 18 days After standard this compound therapy; dictates safe washout period [1]
This compound Half-life 16 hours Terminal elimination half-life [1]
This compound Bioavailability 30% Due to significant first-pass metabolism [1]
Key this compound Metabolite Bromovinyluracil (BVU) Primary plasma metabolite responsible for DPD inhibition [1]
Protein Binding >95% High plasma protein binding of this compound [1]
Case Fatality Reports Multiple documented Fatal outcomes from combined this compound with 5-FU or capecitabine [5] [2] [6]

Table 2: Experimental Methods for Assessing DPD Function

Method Measurement Application in Research
Uracilemia Phenotyping Plasma uracil concentration (ng/mL) Gold standard for DPD activity; >16 ng/mL suggests deficiency [8] [9]
DPYD Genotyping Detection of variant alleles (*2A, *13, etc.) Identifies genetic predisposition to DPD deficiency [9]
PBMC Enzyme Activity DPD catalytic activity in cells Direct functional assessment, but complex for routine use [8]
Drug Interaction Screening In vitro DPD inhibition assays Tests BVU or other metabolites for inhibitory potency [2]

Experimental Protocols

Protocol 1: Assessing DPD Inhibition in Preclinical Models

This protocol evaluates potential DPD-mediated drug interactions during drug development.

Materials:

  • Test compound (e.g., this compound analog)
  • Control compounds (known DPD inhibitors)
  • Human liver microsomes or recombinant DPD enzyme
  • Radiolabeled or fluorescent uracil/5-FU substrate
  • HPLC-MS system for metabolite detection

Procedure:

  • Incubate test compound with DPD enzyme source and NADPH cofactor in suitable buffer
  • Add substrate (uracil or 5-FU) and incubate at 37°C for timed intervals
  • Terminate reactions with acetonitrile and precipitate proteins
  • Analyze samples via HPLC-MS to quantify dihydrouracil (DHU) or dihydro-5-FU metabolites
  • Calculate inhibition by comparing metabolite formation rates against vehicle controls

Validation: Include bromovinyluracil (BVU) as a positive control for irreversible inhibition [2].

Protocol 2: Uracilemia Measurement for DPD Phenotyping

This clinical protocol measures endogenous uracil levels to determine DPD activity.

Pre-analytical Considerations:

  • Sample timing: Respect circadian rhythm of DPD activity [8] [3]
  • Fasting state: Standardize to minimize dietary uracil influence [8]
  • Avoid interferents: No recent fluoropyrimidine or trifluridine/tipiracil treatment [8]

Analytical Method:

  • Collect plasma and deproteinize with perchloric acid
  • Separate uracil using reverse-phase HPLC
  • Detect with UV or mass spectrometry
  • Quantify against calibration standards

Interpretation: Uracilemia >16 ng/mL suggests partial DPD deficiency; >150 ng/mL indicates profound deficiency [8].

Diagrams of Interaction Pathways

G This compound This compound BVU BVU This compound->BVU Metabolism by thymidine phosphorylase DPD DPD BVU->DPD Irreversible inhibition InactiveDPD InactiveDPD DPD->InactiveDPD ToxicAccumulation ToxicAccumulation FU FU FU->ToxicAccumulation Reduced catabolism

Figure 1: this compound-Induced DPD Inhibition Pathway - This diagram shows the sequential process where this compound metabolism leads to irreversible DPD inhibition, resulting in toxic 5-FU accumulation.

G cluster_1 DPD Function Assessment Methods Phenotyping Phenotyping Uracilemia Uracilemia Phenotyping->Uracilemia Measures EnzymeAssay EnzymeAssay Phenotyping->EnzymeAssay Measures Genotyping Genotyping DPYDVariants DPYDVariants Genotyping->DPYDVariants Detects RiskAssessment RiskAssessment Uracilemia->RiskAssessment DPYDVariants->RiskAssessment EnzymeAssay->RiskAssessment DoseAdjustment DoseAdjustment RiskAssessment->DoseAdjustment Guides

Figure 2: DPD Function Assessment Workflow - This diagram outlines methodological approaches for evaluating DPD activity and their application to clinical decision-making.

Troubleshooting Guide

Issue: Inconsistent DPD activity measurements in cell-based assays

  • Potential Cause: Circadian variation in DPD expression [3] [4]
  • Solution: Standardize assay timing and include reference controls in each run

Issue: Unexpected high 5-FU toxicity in animal models

  • Potential Cause: Undetected DPD inhibition from test compounds or drug interactions
  • Solution: Screen all concomitant medications for DPD inhibition potential and implement uracilemia monitoring

Issue: Discrepant uracilemia results in clinical samples

  • Potential Cause: Recent trifluridine/tipiracil treatment, as its metabolite 5-CU can be converted to uracil [8]
  • Solution: Ensure adequate washout period (≥15 days) before DPD phenotyping [8]

Safety & Risk Mitigation

For all experimental protocols involving fluoropyrimidines:

  • Screen for DPD inhibitors in all concomitant medications beyond just this compound (e.g., sorivudine)
  • Implement DPD testing before fluoropyrimidine administration in clinical trials [9]
  • Establish rescue protocols for suspected overdose situations, including 5-FU discontinuation and supportive care

References

Brivudine Toxicity & Management: FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary adverse effects and toxicities associated with Brivudine? While generally well-tolerated, this compound is associated with several specific toxicities that require careful monitoring. The table below summarizes the key adverse effects:

Toxicity Category Manifestations & Key Risks Clinical & Research Notes
Gastrointestinal Nausea, abdominal pain, vomiting [1] [2]. Typically mild; incidence comparable to acyclovir and famciclovir [2].
Hepatotoxicity Rare cases of acute hepatitis reported [2]. Mechanism not fully elucidated; monitor liver function tests (ALT, AST) during treatment.
Neurological Rare reports of delirium [2]. --
Critical Drug Interaction Severe and potentially fatal bone marrow suppression and gastrointestinal toxicity due to interaction with 5-fluorouracil (5-FU) and related pro-drugs [3] [2]. Caused by irreversible inhibition of Dihydropyrimidine Dehydrogenase (DPD). A washout period of at least 18 days is required after this compound dosing before 5-FU can be safely administered [2].

Q2: What is the mechanism behind this compound's serious interaction with 5-Fluorouracil? This interaction is this compound's most significant toxicity risk. The metabolic pathway and site of interaction are illustrated below, which you can use to generate a diagram for your reference materials.

brivudine_5FU_interaction This compound This compound BVU Bromovinyluracil (BVU) This compound Metabolite This compound->BVU Hepatic Metabolism DPD Dihydropyrimidine Dehydrogenase (DPD) BVU->DPD Irreversibly Inhibits FiveFU 5-Fluorouracil (5-FU) DPD->FiveFU Normal Catabolism ToxicAccumulation Toxic Accumulation of 5-FU FiveFU->ToxicAccumulation Impaired Catabolism

The key mechanism is as follows:

  • This compound is metabolized to Bromovinyluracil (BVU) [4] [2].
  • BVU acts as a potent, irreversible inhibitor of the enzyme Dihydropyrimidine Dehydrogenase (DPD) [2].
  • DPD is the rate-limiting enzyme responsible for the catabolism of 5-Fluorouracil (5-FU) [3] [2].
  • Inhibition of DPD leads to a severe, sustained increase in systemic 5-FU exposure (up to 15-fold), resulting in profound toxicity [2].

Q3: Which drugs are contraindicated with this compound due to this DPD inhibition? this compound is contraindicated with 5-FU and its pro-drugs, which also rely on DPD for metabolism. These include [2]:

  • 5-Fluorouracil (5-FU)
  • Capecitabine
  • Tegafur
  • Floxuridine

Note: An in vitro study on an experimental compound (L-BHDU) with a structure similar to this compound suggested it did not interfere with 5-FU catabolism in mice, indicating that the bromovinyl moiety alone may not dictate this interaction, and safer analogs could be developed [4].

Q4: How should researchers manage and mitigate this compound's toxicity, especially in animal studies or clinical trials? A proactive safety protocol is essential.

  • Screening and Exclusion: Strictly screen out subjects or animal models that are currently receiving or have recently received 5-FU or any fluoropyrimidine-based chemotherapy [2].
  • Mandatory Washout Period: Implement and enforce a washout period of at least 18 days between the last dose of this compound and the administration of any fluoropyrimidine drug to allow for DPD recovery [2].
  • Therapeutic Drug Monitoring (TDM): In a clinical or pharmacokinetic study, monitor plasma levels of this compound and its metabolites. At a steady state (125 mg daily), the reported C~max~ is 1.7 µg/mL (at 1 hour) and C~min~ is 0.06 µg/mL [2].
  • Clinical and Laboratory Monitoring: Regularly assess subjects for gastrointestinal symptoms. Schedule periodic testing of complete blood count (CBC) to monitor for myelosuppression and liver function tests (ALT, AST) to check for hepatotoxicity [5] [2].

Q5: Are certain patient populations more susceptible to this compound toxicity?

  • Renal Impairment: this compound may be a favorable option for patients with renal impairment, as its pharmacokinetics are not significantly altered and dose adjustment is not required, unlike with acyclovir or valacyclovir [5] [2].
  • Elderly Patients: The once-daily dosing can improve compliance. However, this population has a higher likelihood of concomitant medications and comorbidities, making rigorous screening for drug interactions paramount [5].

References

A Framework for Troubleshooting Brivudine HPLC Methods

Author: Smolecule Technical Support Team. Date: February 2026

Robustness in High-Performance Liquid Chromatography (HPLC) ensures your method produces reliable results despite small, intentional variations in method parameters. The table below summarizes common symptoms, their potential causes, and corrective actions.

Observed Issue Potential Causes Corrective Actions & Optimization Tips
Peak Tailing or Asymmetry [1] Non-optimal mobile phase pH relative to the drug's pKa. Adjust the pH of the buffer; a pH near the drug's pKa can worsen asymmetry. Test a range (e.g., ±0.2 units) [1].
Shift in Retention Time [1] [2] Fluctuations in flow rate, mobile phase composition, or column temperature. Ensure strict control of instrument parameters. Implement a factorial design to test factor interactions and establish a robust operating range [2].
Insufficient Resolution [1] Inability to separate brivudine from impurities or degradation products. Optimize organic solvent ratio and gradient program. A Quality-by-Design (QbD) approach using Box-Behnken Design can model interactions between factors like mobile phase and pH [1].
Variable Analysis Results [2] Uncontrolled method parameters or inadequate system suitability tests. Revalidate the method after any change. Perform ongoing quality control and revalidation at regular intervals to maintain robustness over time [2].

A Systematic Troubleshooting Workflow

When you encounter a problem, a structured investigation is more efficient than random checks. The following workflow, adapted from general best practices [2], can be applied to this compound method issues.

Start Issue Identified RootCause Perform Root Cause Analysis Start->RootCause Plan Develop Corrective Action Plan RootCause->Plan e.g., Change pH, Adjust Gradient Implement Implement and Test Plan Plan->Implement Monitor Monitor Method Performance Implement->Monitor Verify Resolution Monitor->RootCause Issue Persists

To execute this workflow effectively:

  • Root Cause Analysis: Check the specificity of your method to ensure it can measure this compound without interference from excipients or degradation products [2].
  • Corrective Action Plan: Reference the common issues table for potential solutions. For method optimization, a Design of Experiments (DOE) approach is highly recommended over the traditional "one-factor-at-a-time" method [3].
  • Implementation and Monitoring: After making changes, confirm that key validation parameters like precision (repeatability) and accuracy (closeness to true value) are back within acceptable limits [2].

Key Takeaways for Robust this compound Analysis

  • Adopt a QbD Mindset: Developing your method using Quality-by-Design (QbD) principles from the start, which involves defining an Analytical Target Profile and using statistical Design of Experiments (DOE), is the most effective way to build in robustness and understand the impact of each parameter [3] [1].
  • Systematic Troubleshooting is Key: A haphazard approach wastes time and resources. The systematic workflow of identifying root causes, planning corrective actions, implementing them, and monitoring the outcome is a proven strategy for resolving analytical issues [2].

References

Evidence Summary: Brivudine Dosing & Compliance

Author: Smolecule Technical Support Team. Date: February 2026

For a quick comparison, the table below summarizes key data on brivudine's efficacy and dosing from the search results.

Aspect This compound Regimen Comparative Drugs & Regimens Key Findings & Outcomes
Standard Dosing [1] [2] [3] 125 mg, orally, once daily for 7 days [1] [2] [3] Acyclovir: 800 mg, five times daily [1] [4] Once-daily this compound superior to multidose acyclovir in stopping new blisters and reducing post-herpetic neuralgia (PHN) [1] [4].
Efficacy & Recovery - Valacyclovir: Dosage not fully specified in results [5] This compound showed better efficacy and shorter recovery time versus acyclovir and valacyclovir; more effective in preventing PHN [5].
Tolerability & Safety Well-tolerated; side effects generally mild (e.g., nausea, GI disturbances) [1] [3] Safety profile equivalent to acyclovir and famciclovir [5] [4] No increased risk of adverse reactions compared to other antivirals [5].

Methodological Insights for Research Protocols

For researchers designing studies on adherence or drug efficacy, the following methodologies from the search results can serve as useful references.

  • Pharmacokinetic Modeling for Adherence: A study on lamivudine demonstrates how population pharmacokinetic modeling can be used to establish reference drug concentration values for evaluating recent treatment adherence [6]. This methodology can be adapted for this compound:

    • Population Modeling: Use software like NONMEM to develop a population pharmacokinetic model from patient data, accounting for factors like body weight and organ function.
    • Identify Adherence Markers: Simulate concentration-time profiles to determine key pharmacokinetic parameters (e.g., trough concentrations) that are sensitive to missed doses.
    • Establish Reference Ranges: Propose reference concentration values that can distinguish between adherent and non-adherent patients in a clinical or research setting [6].
  • Structured Adherence Assessment: A prospective cohort study on antiretroviral therapy highlights a robust, multi-modal approach to measuring adherence objectively over a long-term period (e.g., 48 weeks) [7]. Key components include:

    • Composite Adherence Score (CAS): Combine data from:
      • Electronic Monitoring: Medication Event Monitoring System (MEMS) caps record bottle openings.
      • Pill Counts: Physical count of remaining pills at intervals.
      • Structured Self-Report: Patient interviews about missed doses in a recent period (e.g., past 7 days).
    • Predictor Evaluation: Systematically collect data on potential factors affecting adherence, including patient demographics (income, education, substance use), regimen complexity (dose frequency), and use of adherence aids (pillboxes, timers) [7].

Conceptual Framework for Adherence Assessment

The flowchart below outlines a logical approach for researchers to select the most appropriate method for measuring medication adherence in their studies, based on the methodologies discussed.

start Select Adherence Assessment Method pk Pharmacokinetic (PK) Analysis start->pk  Objective measure of recent dosing is required composite Composite Behavioral Score start->composite  Long-term behavioral patterns and predictors are needed pk_step1 Develop population PK model pk->pk_step1 composite_step1 Combine data from: - Electronic monitoring (MEMS) - Pill counts - Structured self-report composite->composite_step1 pk_step2 Establish reference concentration values pk_step1->pk_step2 pk_step3 Compare patient levels to reference pk_step2->pk_step3 pk_out Output: Objective data on recent dose ingestion pk_step3->pk_out composite_step2 Calculate Composite Adherence Score (CAS) composite_step1->composite_step2 composite_step3 Analyze against potential predictors (e.g., demographics, substance use, dose frequency) composite_step2->composite_step3 composite_out Output: Behavioral adherence patterns and influential factors composite_step3->composite_out

Frequently Asked Questions for a Research Context

Q1: What is the primary mechanism of action that makes this compound effective with a once-daily dose? this compound is a thymidine analog that is selectively phosphorylated by the viral thymidine kinase and incorporated into the growing viral DNA chain by viral DNA polymerase. Its key feature is acting as a chain terminator, halting DNA elongation and effectively inhibiting viral replication with high potency against VZV. This potent and selective inhibition allows for a simple, once-daily regimen [1] [2] [3].

Q2: Are there critical drug interactions that must be controlled for in clinical trials involving this compound? Yes. A critical interaction exists with 5-fluorouracil (5-FU) and related pro-drugs like capecitabine. This compound inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for metabolizing these chemotherapy drugs. This can lead to a severe and potentially toxic accumulation of 5-FU. A washout period of at least four weeks is mandatory between stopping this compound and administering 5-FU-based therapies [2].

Q3: In which patient populations is this compound's once-daily dosing particularly advantageous? The once-daily regimen is especially beneficial for:

  • Elderly patients often managing multiple medications, for whom regimen simplicity improves compliance [5].
  • Immunocompromised patients, such as organ transplant recipients, where effective antiviral control is critical and a simple regimen reduces burden [8].
  • Any patient population where long-term medication adherence is a challenge, as simpler regimens are consistently associated with better adherence [7].

References

Brivudine Overview and Known Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

To provide a foundation, here is a summary of Brivudine's key characteristics and a referenced analytical method.

Table 1: Core Properties of this compound

Property Description
Chemical Name (E)-5-(2-bromovinyl)-2'-deoxyuridine [1]
Molecular Formula C11H13BrN2O5 [1]
CAS Registry Number 69304-47-8 [1]
Therapeutic Category Nucleoside analogue antiviral drug [2]
Primary Indications Treatment of Herpes Zoster (shingles) and Herpes Simplex Virus type 1 (HSV-1) [2] [3]
Mechanism of Action A thymidine analog that is phosphorylated by viral thymidine kinase. The active form inhibits viral DNA polymerase and is incorporated into viral DNA, preventing viral replication [2].

One study outlines a validated HPLC method for this compound in human plasma, which could serve as a starting point for method development [4]. The key parameters are summarized below.

Table 2: Key Parameters of a Validated this compound HPLC Method

Parameter Specification
Application Quantification of this compound in human plasma [4]
Sample Preparation Solid Phase Extraction (SPE) [4]
Linear Dynamic Range 85.205 to 4500.246 ng/mL [4]
Validation Guidelines Adhered to USFDA guidelines [4]
Key Performance Metrics High precision and accuracy [4]

A Framework for Building Your Troubleshooting Guides

Since direct solutions aren't available, you can structure your technical support center around common methodological challenges. Here is a potential framework and workflow for diagnosing and resolving method transfer issues.

Start Method Transfer Problem Step1 Check Method Precision Start->Step1 Step2 Check Analyte Recovery Start->Step2 Step3 Check Chromatographic Separation Start->Step3 Step4 Check Sample Stability Start->Step4 Cause1 Possible Cause: Inconsistent sample preparation Step1->Cause1 Cause2 Possible Cause: SPE cartridge variability or degradation Step2->Cause2 Cause3 Possible Cause: Column age or mobile phase degradation Step3->Cause3 Cause4 Possible Cause: Analyte degradation in matrix Step4->Cause4

Based on this workflow, you can develop the following FAQ entries:

FAQ 1: What should we check if our laboratory cannot replicate the precision and accuracy of the original this compound HPLC method?

  • Potential Cause: Inconsistencies in sample preparation technique, particularly during the Solid Phase Extraction (SPE) steps [4].
  • Investigation & Solution:
    • Audit the Protocol: Strictly verify that the SPE cartridge brand, sorbent chemistry, conditioning, loading, washing, and elution steps are identical to the original method.
    • Control Sample Preparation: Prepare fresh control samples and standard solutions to rule out degradation.
    • Instrument Calibration: Ensure the HPLC system is properly calibrated, and detectors are within their validation period.

FAQ 2: Why is the recovery of this compound low and inconsistent during sample extraction?

  • Potential Cause: Variability in the performance of different lots of SPE cartridges or degradation of the sorbent [4].
  • Investigation & Solution:
    • Lot Consistency: Test the method using SPE cartridges from the same manufacturer and lot number as used in the original validation.
    • Recovery Experiments: Conduct absolute recovery experiments by comparing the analyte response from extracted samples with post-extraction spiked samples to pinpoint the loss.
    • Alternative Sorbents: If the issue persists, evaluate alternative SPE sorbents (e.g., different C18 brands or mixed-mode polymers) but ensure full re-validation of the extraction step.

References

Brivudine degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Known Brivudine Impurities and Metabolites

The table below lists several known impurities and related compounds of this compound that are useful as reference standards in degradation studies [1].

Product/CAT No. CAS Number Molecular Formula Molecular Weight Inventory Status
This compound (SZ-B075005) 69304-47-8 C11H13BrN2O5 333.1 In Stock [1]
Impurity (SZ-B075001) 78731-55-2 C11H13BrN2O5 333.1 Synthesis on demand [1]
Impurity (SZ-B075003) 77530-02-0 C11H13BrN2O5 333.1 Synthesis on demand [1]
Impurity (SZ-B075002) Not Assigned C11H13BrN2O5 333.1 Synthesis on demand [1]
Impurity (SZ-B075004) 69304-49-0 C6H5BrN2O2 217.0 Synthesis on demand [1]
(E)-5-(2-Bromovinyl)uracil (BVU) 61135-36-2 C6H5BrN2O2 217.0 Information from other source [2] [3]

One critical degradation product is (E)-5-(2-bromovinyl)uracil (BVU), which is also the main metabolite of this compound in vivo [2] [3]. BVU is particularly important because it inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), leading to serious drug interactions with 5-fluorouracil (5-FU) [4] [2] [3].

Analytical Methodologies for Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for identifying and characterizing this compound and its degradation products [5].

  • Ionization and Separation: You should perform LC separation, typically using reverse-phase chromatography (like a C18 column), coupled with soft ionization techniques such as Electrospray Ionization (ESI) [6] [5].
  • Fragmentation Analysis (MS/MS): After ionization, fragmentation of the precursor ions is achieved through methods like Collision-Induced Dissociation (CID). This generates unique tandem mass spectra (MS/MS) for each compound, providing a "fingerprint" for confident identification [6] [5].
  • Data Acquisition Modes:
    • Data-Dependent Acquisition (DDA): Selects the most abundant ions for fragmentation. This is efficient but may miss low-abundance degradants [6].
    • Data-Independent Acquisition (DIA): Fragments all ions in a given m/z window simultaneously. This provides comprehensive coverage but requires complex data deconvolution [6].

Workflow for Degradation Product Identification

The following diagram outlines a logical workflow for identifying this compound degradation products, integrating the methodologies discussed.

Start Start: Stress Testing LCMS LC-MS/MS Analysis Start->LCMS Sample Prep DataProc Data Processing LCMS->DataProc Raw Data ID Compound Identification DataProc->ID Feature Table

Troubleshooting Common Experimental Challenges

Here are answers to potential FAQs based on common challenges in pharmaceutical analysis:

  • FAQ: How can I detect low-abundance degradation products?

    • Answer: Consider using Data-Independent Acquisition (DIA) modes on your mass spectrometer. Unlike standard methods that only fragment the most abundant ions, DIA fragments all ions in a specific window, ensuring you don't miss minor degradants that could be critical for safety assessment [6].
  • FAQ: My analysis shows an unknown impurity. How do I characterize it?

    • Answer: The first step is to obtain known impurity reference standards. Comparing the retention time and fragmentation pattern (MS/MS spectrum) of your unknown peak to a characterized standard is the most reliable method for identification. The impurities listed in the table above are available for this purpose [1].
  • FAQ: Why is it crucial to monitor for (E)-5-(2-Bromovinyl)uracil (BVU)?

    • Answer: BVU is not just a degradation product; it is a metabolite that causes a clinically significant drug-drug interaction. It inhibits the enzyme DPD, which is responsible for breaking down the chemotherapy drug 5-fluorouracil (5-FU). This inhibition can lead to dangerously high and potentially toxic levels of 5-FU in the body [4] [2] [3].

Recommendations for Protocol Development

To build a robust identification protocol:

  • Use High-Quality Standards: Begin your method development and validation using well-characterized this compound impurity standards [1].
  • Employ a Systematic Workflow: Follow the established workflow of stress testing, comprehensive LC-MS/MS analysis, and data processing with orthogonal filters (exact mass, fragmentation, retention time) [6] [5].
  • Focus on BVU: Ensure your analytical method is specifically validated for the accurate detection and quantification of (E)-5-(2-bromovinyl)uracil (BVU) due to its critical safety implications [2] [3].

References

Brivudine vs valacyclovir vs famciclovir comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Drug Profiles at a Glance

The table below summarizes the core characteristics and clinical efficacy data for the three antivirals.

Feature Brivudine Valacyclovir Famciclovir
Dosage for Herpes Zoster 125 mg, once daily for 7 days [1] [2] 1000 mg, three times daily for 7 days [3] 500 mg, three times daily for 7 days [4]
Mechanism of Action Thymidine analogue; phosphorylated by viral TK; inhibits viral DNA polymerase and causes chain termination [5] [1] [2] Prodrug of acyclovir; guanosine analogue; phosphorylated by viral TK; inhibits viral DNA polymerase and causes chain termination [6] Prodrug of penciclovir; guanosine analogue; phosphorylated by viral TK; inhibits viral DNA polymerase and causes chain termination [4]
Time to Pain Reduction (in severe cases) Significant reduction by Day 3 [7] [8] Significant reduction at Weeks 2-3 [7] [8] Significant reduction by Day 7 [7] [8]
Key Efficacy Findings Superior to acyclovir in reducing new blister formation and postherpetic neuralgia duration [9]. Faster pain relief vs. valacyclovir/famciclovir in severe cases [7]. Greater proportion of patients free of zoster-associated pain by Day 29 compared to acyclovir and famciclovir in one study [10]. Effective in pain resolution; speed of effect lies between this compound and valacyclovir [7] [8].
Common Adverse Effects Nausea (∼2%), headache, dizziness [1] [2] Similar to acyclovir and famciclovir; headache, nausea [3] Headache, nausea, diarrhea [4]
Serious Risks / Key Contraindications Contraindicated with 5-fluorouracil (5-FU) and related drugs (e.g., capecitabine) due to risk of severe, potentially fatal toxicity [1] [2]. Standard safety profile for this drug class. Dosage adjustment required in renal impairment. Standard safety profile for this drug class. Rare hepatotoxicity; dosage adjustment required in renal impairment [4].
Dosing Convenience +++ (Once-daily dosing) ++ (Thrice-daily dosing) ++ (Thrice-daily dosing)

Experimental Data and Clinical Methodology

The comparative data in the table above is largely drawn from a 2018 retrospective clinical study published in the American Journal of Therapeutics [7] [8]. Here are the key methodological details of that study:

  • Study Design: Retrospective analysis of patient records from 2012 to 2014.
  • Participants: Adult immunocompetent patients presenting with acute herpes zoster.
  • Treatment Groups: Patients were treated with either brivudin (125 mg/day), valacyclovir (1000 mg three times/day), or famciclovir (500 mg three times/day), based on physician discretion.
  • Primary Outcome Measure: Reduction in the intensity of zoster-associated pain.
  • Assessment Periods: Pain was assessed at multiple time points, including day 3, day 7, and weeks 2-3 post-treatment initiation.

This diagram illustrates the shared initial mechanism of action for these nucleoside analogue drugs, followed by their distinct pathways:

G A Oral Administration B Systemic Absorption A->B C Conversion to Active Form B->C D Viral Thymidine Kinase (TK) Phosphorylation to Monophosphate C->D E Cellular Kinases Phosphorylation to Triphosphate D->E F Active Triphosphate Form E->F G1 Competitive Inhibition of Viral DNA Polymerase F->G1 G2 Incorporation into growing DNA chain F->G2 H2 Inhibition of Viral DNA Synthesis G1->H2 H1 Chain Termination (this compound, Valacyclovir, Famciclovir) G2->H1 H1->H2 I Halting of Viral Replication H2->I

Key Implications for Research and Therapy

The comparative data suggests distinct clinical niches for each drug:

  • For Rapid Pain Control in Severe Cases: This compound may be the preferred first-line agent due to its significantly faster onset of pain relief, as evidenced by pain reduction by day 3 in severe cases [7] [8]. Its once-daily dosing also promotes better patient adherence [7] [9].
  • For Long-Term Pain Prevention: Valacyclovir may offer an advantage in preventing zoster-associated pain at a later stage (e.g., day 29), as suggested by one comparative study [10].
  • Critical Safety Consideration for this compound: this compound's contraindication with 5-fluorouracil (5-FU) and related drugs is a major clinical constraint [1] [2]. Its metabolite irreversibly inhibits the enzyme DPD, leading to toxic 5-FU accumulation. A washout period of at least 18 days is required before administering 5-FU [1].

References

Brivudine clinical trials efficacy safety outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes Summary of Brivudine

Aspect Key Findings & Performance Comparative Data
Overall Efficacy Superior to valaciclovir and acyclovir in meta-analysis; effective in complex cases (immunocompromised, renal impairment) [1] [2] [3]. Meta-analysis (7 RCTs, 4,171 patients): Significantly superior clinical efficacy (p=0.0002) vs. controls (acyclovir/valaciclovir) [1] [3].
Pain & Complications Reduces recovery time and risk of Postherpetic Neuralgia (PHN) [1]. Meta-analysis: Significantly lower PHN incidence (p=0.04) [1] [3]. Case Series: Rapid pain reduction and lesion resolution in elderly immunocompromised patients [2].
Safety & Tolerability Generally well-tolerated; similar adverse event rate to acyclovir/valaciclovir. Profile is favorable in renal impairment [1] [2] [4]. Meta-analysis: No significant difference in adverse reactions (p=0.22) [1] [3]. Common AEs: Nausea, headache, diarrhea (typically mild) [4] [5].
Critical Consideration Contraindicated with 5-fluorouracil (5-FU) or related drugs. Metabolite causes severe/lethal toxicity by inhibiting dihydropyrimidine dehydrogenase (DPD) [4]. Requires 4-week washout after this compound before 5-FU administration [4].

Mechanism of Action & Experimental Protocols

Mechanism of Action

This compound is a nucleoside analogue that acts with high specificity against VZV [4] [5]. The mechanism is a sequential process that leads to the termination of viral DNA replication, as illustrated below.

G This compound This compound BVDU_MP This compound Monophosphate (BVDU-MP) This compound->BVDU_MP 1. Phosphorylation by Viral Thymidine Kinase BVDU_DP This compound Diphosphate (BVDU-DP) BVDU_MP->BVDU_DP 2. Phosphorylation by Cellular Kinases BVDU_TP This compound Triphosphate (BVDU-TP) BVDU_DP->BVDU_TP 3. Phosphorylation by Cellular Kinases Viral_DNA_Pol Viral DNA Polymerase BVDU_TP->Viral_DNA_Pol 4. Competitive Inhibition DNA_Chain_Term Viral DNA Chain Termination Viral_DNA_Pol->DNA_Chain_Term 5. Incorporation into growing DNA chain

Key Experimental Protocols

The summarized evidence is largely based on two types of clinical studies:

  • Systematic Review & Meta-Analysis: A 2024 meta-analysis [1] [3] evaluated this compound efficacy and safety by pooling data from 7 Randomized Controlled Trials (RCTs) involving 4,171 patients. The analysis followed the PRISMA guidelines, searching both English and Chinese databases. The primary outcomes were clinical efficacy, incidence of PHN, and adverse reactions, which were synthesized using statistical models.
  • Retrospective Case Series: A 2025 study [2] analyzed four older Chinese patients (aged 64-84) with complex herpes zoster. Patients received oral this compound (125 mg once daily) for 7-14 days. Outcomes were assessed through clinical examination, pain scores, and laboratory monitoring, providing real-world evidence in a challenging patient population.

Key Considerations for Researchers

  • Dosage and Administration: The standard regimen is 125 mg orally once daily for 7 days [2] [4] [5]. A key advantage is that it does not require dose adjustment in patients with renal impairment [2] [4].
  • Patient Population: this compound is primarily licensed for immunocompetent adults. However, emerging evidence shows successful outcomes in immunocompromised patients and those with renal impairment where other antivirals are less suitable [2] [6].
  • Safety Monitoring: While generally safe, clinicians should be aware of potential hematological, neurological, and hepatic effects [5]. The absolute contraindication with 5-FU and related drugs is the most critical safety concern [4].

References

Evidence Summary: Brivudine vs. Other Antivirals

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Brivudine Performance Statistical Significance Key Findings
Overall Efficacy Superior to control (acyclovir/valaciclovir) p = 0.0002 [1] [2] More effective in clinical resolution of herpes zoster [1] [2].
Prevention of Postherpetic Neuralgia (PHN) Lower incidence than control p = 0.04 [1] [2] Significantly reduces the risk of this common complication [1] [2].
Overall Safety No significant difference in adverse reactions p = 0.22 [1] Safety profile is comparable to acyclovir and valaciclovir [1].

Detailed Methodologies of Key Studies

  • Study Identification: The meta-analysis included 7 Randomized Controlled Trials (RCTs) with a total of 4,171 patients (2,095 in the this compound group and 2,076 in the control group) [1] [2].
  • Inclusion Criteria:
    • Patients with a clinical diagnosis of herpes zoster [1].
    • RCTs where the intervention group was treated with this compound alone [1].
    • Control groups received medications other than this compound, primarily acyclovir or valacyclovir [1] [2].
    • Evaluation of at least one of these indicators: efficacy, adverse reactions, blister time, pain relief time, or incidence of PHN [1].
  • Intervention Protocols:
    • This compound group: Most commonly, an oral dose of 125 mg once daily for 7 days [1] [2] [3].
    • Control groups: Treated with standard oral or intravenous regimens of acyclovir (e.g., 800 mg five times daily) or valacyclovir [1] [4].
  • Data Synthesis and Analysis: Meta-analyses were conducted for the outcomes of efficacy, safety, and PHN incidence. Statistical heterogeneity was assessed, and results were reported with p-values to indicate significance [1].

Mechanism of Action and Pharmacological Profile

Understanding how this compound works clarifies its efficacy.

G This compound This compound ViralTK Viral Thymidine Kinase (TK) This compound->ViralTK 1. Uptake by infected cell Monophosphate This compound Monophosphate ViralTK->Monophosphate 2. Selective phosphorylation Triphosphate This compound Triphosphate Monophosphate->Triphosphate 3. Further phosphorylation by cellular kinases ViralDNAPoly Viral DNA Polymerase Triphosphate->ViralDNAPoly ChainTermination DNA Chain Termination ViralDNAPoly->ChainTermination 4. Incorporation into viral DNA ViralReplication Inhibition of Viral Replication ChainTermination->ViralReplication

  • High Specificity and Bioavailability: this compound is a nucleoside analogue that closely resembles thymidine [3]. Its first phosphorylation step is selectively carried out by the virus-encoded thymidine kinase (TK), which explains its specific action in infected cells and low cytotoxicity to host cells [5]. It has high oral bioavailability (approximately 90%), allowing for a convenient once-daily dosing regimen [2].
  • Key Differentiator: Unlike acyclic guanosine analogues like acyclovir, this compound is a thymidine analogue, which contributes to its potent activity against VZV [5].

Important Safety and Clinical Considerations

For researchers and clinicians, several practical aspects are crucial:

  • Established Safety Profile: The meta-analysis confirmed that this compound does not increase the overall risk of adverse reactions compared to control antivirals [1]. Commonly reported side effects are generally mild and transient, including nausea, headache, and diarrhea [3].
  • Critical Drug Interaction: this compound is an absolute contraindication with 5-fluorouracil (5-FU) and its prodrug capecitabine [6] [4]. This compound potently inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for metabolizing 5-FU. This interaction can lead to severe and potentially fatal toxicity from 5-FU, such as profound bone marrow suppression and gastrointestinal mucositis [6].
  • Use in Special Populations: A 2025 case report demonstrated the successful and safe use of this compound in a kidney transplant recipient with concurrent herpes zoster and chickenpox, where acyclovir was unsuitable due to renal function abnormalities [7].

Conclusion for Drug Development Professionals

The synthesized evidence positions this compound as a highly effective and safe option for herpes zoster management. Its once-daily dosing, superior efficacy in preventing PHN, and well-characterized safety profile (with the notable exception of 5-FU interaction) make it a valuable antiviral agent. Future research may explore its potential in other indications and further elucidate its effects in specific immunocompromised patient groups.

References

Brivudine antiviral potency comparison VZV inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Antiviral Potency

The core of brivudine's enhanced potency lies in its targeted mechanism of action. The following diagram outlines its selective pathway and inhibition process.

G Brivudin This compound (BVdU) VZVTK VZV Thymidine Kinase (TK) Brivudin->VZVTK Selective Phosphorylation BVdUMP BVdU Monophosphate VZVTK->BVdUMP CellularKinases Cellular Kinases BVdUMP->CellularKinases BVdUTP BVdU Triphosphate CellularKinases->BVdUTP ViralDNAPol Viral DNA Polymerase BVdUTP->ViralDNAPol  Competitive Inhibition & DNA Incorporation DNAInhibition Inhibition of Viral DNA Synthesis ViralDNAPol->DNAInhibition

This selective process means this compound acts as a highly efficient chain terminator. Unlike acyclovir, which requires three phosphorylation steps, this compound is preferentially and rapidly activated within VZV-infected cells [1] [2]. Its triphosphate form (BVdU-TP) has a strong affinity for VZV DNA polymerase, effectively competing with the natural substrate and being incorporated into the growing DNA chain, which halts viral replication [1].

Comparative Clinical and In Vitro Data

The theoretical potency of this compound is confirmed in clinical and experimental studies. The table below summarizes key comparative data.

Parameter This compound Acyclovir Experimental Context & Notes
Dosing Regimen 125 mg, once daily [3] [4] 800 mg, five times daily [3] 7-day treatment course in immunocompetent patients with herpes zoster [3].
Time to Last New Vesicle Superior (Risk Ratio: 1.13, p=0.014) [3] Reference Primary endpoint in a randomized, double-blind, multicentered study (n=1227) [3].
Time to Full Crusting & Pain Resolution Equivalent [3] Equivalent [3] Secondary endpoints in the same clinical study [3].
In Vitro Potency More potent than acyclovir and penciclovir [2] Less potent than this compound [2] Based on antiviral activity in cell culture models; this compound's structure confers greater activity [4] [2].
Incidence of Adverse Events 7.7% [3] 10.0% [3] Similar safety profile; occasional gastrointestinal disorders reported [3] [4].

Critical Research and Development Considerations

For a complete evaluation, especially for drug development, the following points are crucial:

  • Drug-Drug Interaction Warning: this compound is metabolized to bromovinyluracil (BVU), which inhibits the enzyme dihydropyrimidine dehydrogenase (DPD). Coadministration with 5-fluorouracil (5-FU) or other fluoropyrimidine-based chemotherapy is contraindicated, as it can cause toxic, potentially fatal accumulation of 5-FU [2]. This is a major consideration for use in immunocompromised patients, such as those with cancer.
  • Advantages over Older Agents: Beyond potency, this compound's main clinical advantage is its once-daily dosing, which significantly improves compliance compared to the multiple daily doses required for acyclovir [4].
  • Next-Generation Compounds: Research into L-configured nucleosides like L-BHDU and its prodrug valyl-L-BHDU shows promise. These compounds are designed to retain high anti-VZV potency (with valyl-L-BHDU having an EC₅₀ of 0.03 μM) while not interfering with 5-FU metabolism, thereby avoiding this compound's major toxicity concern [2].

Experimental Protocol Insights

To contextualize the data, here is the core methodology from the pivotal clinical trial cited [3]:

  • Design: Randomized, double-blind, double-dummy, multicenter study.
  • Patients: 1227 immunocompetent adults with acute uncomplicated herpes zoster.
  • Interventions: Oral this compound (125 mg once daily) versus oral acyclovir (800 mg five times daily), both for 7 days.
  • Primary Endpoint: Time from treatment initiation to the last formation of new vesicles.
  • Analysis: Efficacy was analyzed on an intention-to-treat (ITT) basis, with risk ratios and p-values calculated to determine statistical significance.

For researchers, this compound represents a potent, selectively activated antiviral for VZV. Its major development drawback is a specific, serious drug interaction. Current research focuses on novel agents like L-BHDU that aim to separate this compound's high potency from its key toxicity profile [2].

References

Brivudine regulatory status approval countries

Author: Smolecule Technical Support Team. Date: February 2026

Brivudine Regulatory Approval Status

Country/Region Approval Status for Herpes Zoster Key Dates / Notes
Austria Approved Approved 5 March 2002 [1]
Belgium Approved Approved 5 March 2002 [1]
Germany Approved Approved 5 March 2002 [1]
Greece Approved Approved 5 March 2002 [1]
Italy Approved Approved 5 March 2002 [1]
Luxembourg Approved Approved 5 March 2002 [1]
Portugal Approved Approved 5 March 2002 [1]
Spain Approved Approved 5 March 2002 [1]
Switzerland Approved [2]
United States Not Approved Sorivudine is preferred [2]
Canada Not Approved Sorivudine is preferred [2]
European Union Orphan Designation Received orphan designation 28 January 2010 [3]

Key Regulatory and Clinical Considerations

For researchers and drug development professionals, several key points beyond basic approval status are critical for comparison:

  • Mechanism of Action: this compound is a nucleoside analog that selectively inhibits viral replication. It is phosphorylated by the viral thymidine kinase and then by host kinases to its active triphosphate form. This compound triphosphate acts as a competitive inhibitor/substrate for the viral DNA polymerase, leading to chain termination and halted viral DNA synthesis [4] [5] [2].
  • Critical Drug Interaction: this compound is contraindicated with fluorouracil (5-FU) and related prodrugs (capecitabine, tegafur). Its metabolite, bromovinyluracil (BVU), irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism. This interaction can cause severe, even fatal, toxicity and may persist for up to 18 days after this compound therapy ends [4] [2].
  • Dosing Advantage: A key differentiator is its once-daily oral dosing (125 mg for 7 days), which offers a compliance advantage over other antivirals like acyclovir, valacyclovir, and famciclovir that require multiple daily doses [4] [2].

The following diagram illustrates this compound's mechanism of action and the critical metabolic pathway underlying its major drug interaction.

brivudine_pathway Brivudine_PO This compound (Oral) Brivudine_Plasma This compound in Plasma Brivudine_PO->Brivudine_Plasma Oral Absorption BVU Bromovinyluracil (BVU) Inactive Metabolite Brivudine_Plasma->BVU First-Pass Metabolism (Thymidine Phosphorylase) Viral_TK Viral Thymidine Kinase (TK) Brivudine_Plasma->Viral_TK Enters infected cell DPD_Enzyme DPD Enzyme (Dihydropyrimidine Dehydrogenase) BVU->DPD_Enzyme Irreversibly Inhibits Brivudine_Triphosphate This compound-Triphosphate (Active Form) Viral_DNA_Synthesis Viral DNA Synthesis Brivudine_Triphosphate->Viral_DNA_Synthesis Competes with dTTP & incorporated into DNA Inhibition Inhibition Inhibition->Viral_DNA_Synthesis Five_FU 5-Fluorouracil (5-FU) DPD_Enzyme->Five_FU Normal Catabolism Five_FU_Toxicity 5-FU Toxic Effects Five_FU->Five_FU_Toxicity Accumulation due to DPD Inhibition Host_Kinases Host Cell Kinases Viral_TK->Host_Kinases Initial Phosphorylation Host_Kinases->Brivudine_Triphosphate Further Phosphorylation

Experimental Protocols for Reference

For your comparison guide, here are summaries of key methodologies used to establish this compound's efficacy and safety profile.

  • Antiviral Susceptibility (In Vitro): Cell-based plaque reduction assays are standard. VZV or HSV-1 strains are inoculated onto susceptible cell lines (e.g., human fibroblast cells) in the presence of serial dilutions of this compound. After an incubation period, the number of viral plaques is counted. The concentration that reduces plaque formation by 50% (EC₅₀) is calculated and compared to other antivirals. Studies show this compound's EC₅₀ against VZV is 200- to 1000-fold lower than acyclovir and penciclovir [2].

  • Clinical Trial Design for Efficacy: Double-blind, randomized, active-controlled studies in immunocompetent adults with acute herpes zoster. Participants are randomized to receive oral this compound (125 mg once daily) or oral acyclovir (800 mg five times daily) for 7 days. Primary endpoints include time to full lesion crusting and healing, and the duration and severity of zoster-associated pain. Trials have shown this compound is at least as effective as acyclovir, with potential benefits in faster pain resolution in severe cases [4] [6].

  • Assessing the Critical Drug Interaction: The interaction with 5-FU is evaluated through pharmacokinetic studies in animal models and humans. After this compound administration, plasma levels of its metabolite BVU are monitored. DPD enzyme activity is measured in peripheral blood mononuclear cells before, during, and after this compound dosing. Concurrently or subsequently, 5-FU is administered, and its plasma concentration-time profile is analyzed, showing significantly elevated levels and prolonged half-life due to DPD inhibition [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

332.00078 Da

Monoisotopic Mass

332.00078 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2M3055079H

Pharmacology

Brivudine is a uridine derivative and nucleoside analog with pro-apoptotic and chemosensitizing properties. In vitro, bromovinyl-deoxyuridine (BVDU) has been shown to downregulate the multifunctional DNA repair enzyme APEX nuclease 1, resulting in the inhibition of DNA repair and the induction of apoptosis. In addition, this agent may inhibit the expression of STAT3 (signal transducer and activator of transcription 3), which may result in the downregulation of vascular endothelial growth factor (VEGF). BVDU has also been found to inhibit the upregulation of chemoresistance genes (Mdr1 and DHFR) during chemotherapy. Overall, the gene expression changes associated with BVDU treatment result in the decrease or prevention of chemoresistance. In addition, this agent has been shown to enhance the cytolytic activity of NK-92 natural killer cells towards a pancreatic cancer cell line in vitro.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AB - Nucleosides and nucleotides excl. reverse transcriptase inhibitors
J05AB15 - Brivudine

Other CAS

69304-47-8

Wikipedia

Brivudine

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: García Fernández V, Garrido Arévalo M, Labrada González E, Hidalgo Correas FJ. [Fatal drug-drug interaction between 5-fluorouracil and brivudine.]. Farm Hosp. 2013 Enero-Febrero;37(1):72-73. Spanish. PubMed PMID: 23461503.
2: Zhang NQ, Zhao L, Ma S, Gu M, Zheng XY. Potent anticancer effects of lentivirus encoding a Drosophila melanogaster deoxyribonucleoside kinase mutant combined with brivudine. Asian Pac J Cancer Prev. 2012;13(5):2121-7. PubMed PMID: 22901180.
3: Heinrich JC, Tuukkanen A, Schroeder M, Fahrig T, Fahrig R. RP101 (brivudine) binds to heat shock protein HSP27 (HSPB1) and enhances survival in animals and pancreatic cancer patients. J Cancer Res Clin Oncol. 2011 Sep;137(9):1349-61. doi: 10.1007/s00432-011-1005-1. Epub 2011 Jul 22. PubMed PMID: 21833720.
4: Bleymehl K, Cinatl J, Schmidt-Chanasit J. Phenotypic and genetic characterization of varicella-zoster virus mutants resistant to acyclovir, brivudine and/or foscarnet. Med Microbiol Immunol. 2011 Aug;200(3):193-202. doi: 10.1007/s00430-011-0191-4. Epub 2011 Mar 4. Erratum in: Med Microbiol Immunol. 2012 Aug;201(3):403-5. PubMed PMID: 21373931.
5: Lahmer T, Hoffmann D, Heemann U, Küchle C, Frank H. Epstein-Barr virus encephalitis after kidney transplantation and successful treatment with brivudine. Transpl Int. 2010 Jun;23(6):e24-5. doi: 10.1111/j.1432-2277.2009.01045.x. Epub 2010 Jan 12. PubMed PMID: 20070626.
6: Rätz Bravo AE, Hofer S, Krähenbühl S, Ludwig C. Fatal drug-drug interaction of brivudine and capecitabine. Acta Oncol. 2009;48(4):631-3. doi: 10.1080/02841860802660502. PubMed PMID: 19165642.
7: Abraham S, Jones A, Toutous-Trellu L, Kerl-Bullani K, Chavaz P, Saurat JH, Piguet V. Linear Darier disease with herpes zoster superinfection treated successfully by brivudine. Br J Dermatol. 2006 Feb;154(2):365-7. PubMed PMID: 16433812.
8: Vij O, Bornfeld N, Roggendorf M, Fiedler M, Schilling H. [Brivudine as an alternative systemic therapy to aciclovir and ganciclovir in acute retinal necrosis syndrome due to varicella-zoster virus]. Klin Monbl Augenheilkd. 2003 Oct;220(10):710-5. German. PubMed PMID: 14577039.
9: Rabasseda X. Brivudine: a herpes virostatic with rapid antiviral activity and once-daily dosing. Drugs Today (Barc). 2003 May;39(5):359-71. Review. PubMed PMID: 12861349.

Explore Compound Types